Tropatepine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQKFRLFXDPXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865380 | |
| Record name | Tropatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27574-24-9 | |
| Record name | Tropatepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27574-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropatepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tropatepine's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropatepine is a tricyclic anticholinergic agent with a dibenzothiepin structure, primarily utilized for its antiparkinsonian properties and for managing extrapyramidal symptoms induced by neuroleptic medications.[1][2] Its therapeutic effects are rooted in its potent antagonism of muscarinic acetylcholine receptors. By blocking these receptors, this compound helps to restore the balance of neurotransmitter activity in the basal ganglia, which is disrupted in Parkinson's disease and similar conditions. This guide provides a detailed examination of the molecular mechanism of action of this compound, including its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The primary mechanism of action of this compound is the blockade of muscarinic acetylcholine receptors (mAChRs).[3][4] As a non-selective antagonist, it interacts with various muscarinic receptor subtypes, most notably M1, M2, and M3.[1] In the central nervous system (CNS), acetylcholine is a key excitatory neurotransmitter. In conditions such as Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of the cholinergic system, contributing to motor symptoms like tremors, rigidity, and bradykinesia.[3] this compound counteracts this by competitively inhibiting the binding of acetylcholine to its receptors, thereby reducing cholinergic tone and helping to re-establish a more balanced dopaminergic-cholinergic activity.[1][3]
Interaction with Muscarinic Receptor Subtypes
This compound's clinical effects are a composite of its actions on different mAChR subtypes:
-
M1 Receptors: Predominantly located in the CNS, M1 receptors are involved in cognitive function and neuronal excitability. Antagonism of M1 receptors in the striatum is believed to be a key contributor to this compound's efficacy in reducing extrapyramidal symptoms.[1]
-
M2 Receptors: Primarily found in the heart, M2 receptor antagonism can lead to an increase in heart rate.[1] This represents a potential side effect of non-selective muscarinic antagonists.
-
M3 Receptors: Located in smooth muscles and exocrine glands, blockade of M3 receptors can cause effects such as dry mouth, blurred vision, and constipation, which are common anticholinergic side effects.[1]
Quantitative Data
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| M1 | Data not available | |||
| M2 | Data not available | |||
| M3 | Data not available | |||
| M4 | Data not available | |||
| M5 | Data not available |
Table 2: Off-Target Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| Dopamine D₂ | Data not available | |||
| Serotonin 5-HT₂ₐ | Data not available | |||
| Histamine H₁ | Data not available |
Downstream Signaling Pathways
As a muscarinic antagonist, this compound blocks the initiation of downstream signaling cascades that are normally triggered by acetylcholine. The specific pathways affected depend on the G-protein to which the muscarinic receptor subtype is coupled.
Gq/11-Coupled Receptors (M1, M3, M5)
M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Acetylcholine binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial receptor activation.
Gi/o-Coupled Receptors (M2, M4)
M2 and M4 receptors are coupled to the Gi/o family of G-proteins. When activated by acetylcholine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). By blocking M2 and M4 receptors, this compound prevents this inhibitory effect, which can lead to a relative increase in cAMP and PKA activity.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity (Kᵢ Determination)
This assay is used to determine the binding affinity of this compound for various receptors.
-
Objective: To determine the inhibition constant (Kᵢ) of this compound at a specific receptor subtype.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human M1 receptor).
-
A radiolabeled ligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Filter harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
For determining non-specific binding, a high concentration of a known unlabeled antagonist (e.g., atropine) is used instead of this compound in separate wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
References
An In-depth Technical Guide to the Synthesis of Tropatepine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for tropatepine hydrochloride, an anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. The synthesis involves a multi-step process, commencing with the preparation of two key precursors, 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one. These intermediates are then coupled via a Grignard reaction, followed by dehydration and salt formation to yield the final active pharmaceutical ingredient.
Overall Synthesis Pathway
The synthesis of this compound hydrochloride can be logically divided into three main stages:
-
Synthesis of Precursor A: Dibenzo[b,e]thiepin-11(6H)-one
-
Synthesis of Precursor B: 3-Chlorotropane
-
Final Assembly and Salt Formation
A schematic overview of the entire synthetic route is presented below.
Stage 1: Synthesis of Dibenzo[b,e]thiepin-11(6H)-one
This precursor is synthesized in a two-step process starting from phthalide and thiophenol.
Step 1: Synthesis of 2-(Phenylthiomethyl)benzoic Acid
The first step involves the reaction of phthalide with thiophenol potassium salt to yield 2-(phenylthiomethyl)benzoic acid.
Experimental Protocol:
A detailed experimental protocol for this step is described in the literature. In a representative procedure, phthalide is reacted with a potassium salt of thiophenol in a suitable solvent.
| Reactant/Reagent | Molar Ratio | Notes |
| Phthalide | 1.0 | Starting material |
| Thiophenol | 1.0-1.2 | Reactant |
| Potassium Hydroxide | 1.0-1.2 | To form the potassium salt of thiophenol |
| Solvent | - | e.g., Ethanol |
| Yield | ~65% [1] |
Step 2: Cyclization to Dibenzo[b,e]thiepin-11(6H)-one
The synthesized 2-(phenylthiomethyl)benzoic acid is then cyclized to form the tricyclic ketone, dibenzo[b,e]thiepin-11(6H)-one. This intramolecular Friedel-Crafts acylation is typically carried out using a strong acid catalyst, such as polyphosphoric acid (PPA).
Experimental Protocol:
2-(Phenylthiomethyl)benzoic acid is heated in an excess of polyphosphoric acid. The reaction mixture is stirred at an elevated temperature to facilitate the cyclization. After completion, the reaction is quenched by pouring it onto ice, and the product is extracted.
| Reactant/Reagent | Molar Ratio | Conditions |
| 2-(Phenylthiomethyl)benzoic acid | 1.0 | Starting material |
| Polyphosphoric Acid (PPA) | Excess | Catalyst and solvent |
| Temperature | 115-140°C[1][2] | Elevated temperature for cyclization |
| Reaction Time | 1-2.5 hours[3] | Monitored by TLC |
| Yield | ~67-75% [1][2] |
An alternative method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride, followed by a Friedel-Crafts cyclization catalyzed by a Lewis acid like ferric chloride (FeCl₃)[2].
Stage 2: Synthesis of 3-Chlorotropane
The second key precursor, 3-chlorotropane, is prepared from the readily available tropine.
Step 3: Chlorination of Tropine
This transformation involves the conversion of the hydroxyl group of tropine to a chlorine atom, typically using a chlorinating agent such as thionyl chloride (SOCl₂).
Experimental Protocol:
Tropine is reacted with an excess of thionyl chloride, which often serves as both the reagent and the solvent. The reaction is typically performed at reflux. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 3-chlorotropane, which can be purified further.
| Reactant/Reagent | Molar Ratio | Conditions |
| Tropine | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | Excess | Reagent and solvent |
| Temperature | Reflux | To drive the reaction to completion |
| Yield | Typically high |
Stage 3: Final Assembly and Salt Formation
The final stage of the synthesis involves the coupling of the two precursors, followed by dehydration and conversion to the hydrochloride salt.
Step 4: Grignard Reaction
This crucial step involves the formation of a carbon-carbon bond between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one via a Grignard reaction. First, a Grignard reagent is prepared from 3-chlorotropane and magnesium metal. This organomagnesium compound then acts as a nucleophile, attacking the carbonyl carbon of dibenzo[b,e]thiepin-11(6H)-one to form a tertiary alcohol intermediate.
Experimental Protocol:
Magnesium turnings are activated, typically with a small amount of iodine, in an anhydrous ether solvent (e.g., diethyl ether or THF). A solution of 3-chlorotropane in the same anhydrous solvent is then added slowly to form the Grignard reagent. Subsequently, a solution of dibenzo[b,e]thiepin-11(6H)-one in an anhydrous solvent is added to the Grignard reagent at a controlled temperature. The reaction is then quenched with an aqueous solution of a weak acid (e.g., ammonium chloride).
| Reactant/Reagent | Molar Ratio | Conditions |
| 3-Chlorotropane | 1.0-1.2 | Precursor for Grignard reagent |
| Magnesium Turnings | 1.0-1.2 | For Grignard reagent formation |
| Dibenzo[b,e]thiepin-11(6H)-one | 1.0 | Electrophile |
| Solvent | - | Anhydrous diethyl ether or THF |
| Yield | Variable, typically moderate to good |
Note: Quantitative yield for this specific Grignard reaction is not explicitly stated in the provided search results.
Step 5: Dehydration of the Tertiary Alcohol
The tertiary alcohol intermediate from the Grignard reaction is dehydrated to introduce the exocyclic double bond, forming the this compound base. This is typically an acid-catalyzed elimination reaction.
Experimental Protocol:
The crude tertiary alcohol is dissolved in a suitable solvent and treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated. The reaction is monitored until the dehydration is complete. The this compound base is then isolated by extraction and purified.
| Reactant/Reagent | Conditions |
| Tertiary Alcohol Intermediate | Starting material |
| Acid Catalyst | e.g., H₂SO₄ or H₃PO₄ |
| Temperature | 25°C - 80°C (for tertiary alcohols)[4] |
| Yield |
Step 6: Formation of this compound Hydrochloride
The final step is the conversion of the this compound base into its hydrochloride salt to improve its stability and solubility.
Experimental Protocol:
This compound base is dissolved in a suitable organic solvent, such as ethanol or isopropanol. A solution of hydrochloric acid (either gaseous HCl or a solution in a compatible solvent like isopropanol) is then added to the solution of the base until the pH is acidic. The this compound hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried. Recrystallization can be performed to further purify the final product.
| Reactant/Reagent | Conditions |
| This compound (Base) | Starting material |
| Hydrochloric Acid (HCl) | Stoichiometric amount |
| Solvent | e.g., Ethanol, Isopropanol |
| Yield |
digraph "Final_Assembly_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];start [label="Start:\nPrecursors A & B", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Grignard Reaction"]; step2 [label="Acid-Catalyzed Dehydration"]; step3 [label="Salt Formation with HCl"]; end [label="Product:\nthis compound Hydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> end; }
Summary of Quantitative Data
| Step | Reaction | Starting Material(s) | Product | Reported Yield |
| 1 | Formation of Carboxylic Acid | Phthalide, Thiophenol Potassium Salt | 2-(Phenylthiomethyl)benzoic Acid | ~65%[1] |
| 2 | Cyclization | 2-(Phenylthiomethyl)benzoic Acid | Dibenzo[b,e]thiepin-11(6H)-one | ~67-75%[1][2] |
| 3 | Chlorination | Tropine | 3-Chlorotropane | N/A |
| 4 | Grignard Reaction | 3-Chlorotropane, Dibenzo[b,e]thiepin-11(6H)-one | Tertiary Alcohol Intermediate | N/A |
| 5 | Dehydration | Tertiary Alcohol Intermediate | This compound (Base) | N/A |
| 6 | Salt Formation | This compound (Base) | This compound Hydrochloride | N/A |
N/A: Specific quantitative data not available in the searched literature for this particular synthetic sequence.
This guide provides a detailed framework for the synthesis of this compound hydrochloride, based on established organic chemistry principles and available literature. For process optimization and scale-up, further experimental validation and refinement of each step would be necessary.
References
An In-depth Technical Guide to the Physicochemical Properties of Tropatepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a synthetic anticholinergic agent with a tricyclic structure, primarily utilized as an antiparkinsonian drug.[1][2] It is particularly effective in managing extrapyramidal symptoms induced by neuroleptic medications.[3][4] this compound functions as a muscarinic acetylcholine receptor (mAChR) antagonist, targeting the parasympathetic nervous system to alleviate symptoms such as tremors and muscle rigidity.[3][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical characteristics of a drug molecule like this compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.
Data Summary
The quantitative and qualitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (1R,5S)-3-(6H-benzo[c][6]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane | [7] |
| CAS Number | 27574-24-9 | [8][9] |
| Molecular Formula | C₂₂H₂₃NS | [1][10][11] |
| Molecular Weight | 333.49 g/mol | [1][5][10][11] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not available | [6] |
| Boiling Point | 493.1 °C at 760 mmHg (Predicted) | [6] |
| Water Solubility | 0.000866 mg/mL (Predicted) | DrugBank Online |
| pKa (Strongest Basic) | 9.37 (Predicted) | DrugBank Online |
| LogP (Octanol-Water) | 4.8 - 5.47 (Predicted) | DrugBank Online |
| Hydrogen Bond Donors | 0 | DrugBank Online |
| Hydrogen Bond Acceptors | 1 | DrugBank Online |
| Rotatable Bonds | 0 | DrugBank Online |
| Topological Polar Surface Area | 3.24 Ų | DrugBank Online |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols applicable to a compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a crystalline solid.[7]
-
Sample Preparation: The this compound sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[12]
-
Capillary Loading: A small amount of the dried powder is packed into a capillary tube to form a compact column of 2.5-3.5 mm in height.[12] This is achieved by tapping the sealed end of the tube on a hard surface.[13]
-
Measurement:
-
The loaded capillary is placed into a calibrated melting point apparatus.[14]
-
A rapid heating ramp is initially used to determine an approximate melting range.
-
For an accurate measurement, the apparatus is pre-heated to a temperature approximately 10-20°C below the estimated melting point.[13]
-
The temperature is then increased at a slow, controlled rate, typically 1-2°C per minute.[12]
-
The melting range is recorded from the temperature at which the first signs of melting (collapse or wetting) are observed to the temperature at which the entire sample becomes a clear liquid.[12]
-
-
Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.
-
Preparation: An excess amount of solid this compound is added to a vial containing the test medium (e.g., purified water, phosphate-buffered saline at a specific pH). The presence of excess solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at different physiological pH values.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[5] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[5]
-
Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously. To prevent interference from dissolved CO₂, the system is purged with nitrogen gas.[5]
-
Titration: For a basic compound like this compound, the solution is first acidified with a standard acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). It is then titrated with standardized 0.1 M NaOH, added in small, precise increments.[5]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize before each reading.[5]
-
Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized. The Henderson-Hasselbalch equation can be used for calculation.
LogP Determination (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a key measure of lipophilicity. The Reverse-Phase HPLC method offers a high-throughput alternative to the traditional shake-flask method.
-
System Setup: An RP-HPLC system with a C18 column is used. The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile.
-
Calibration: A series of reference compounds with well-established LogP values is injected onto the column. The retention time (t_R) for each standard is measured.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).
-
Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards. A linear relationship is typically observed.
-
Sample Analysis: The this compound sample is injected under the identical chromatographic conditions, and its retention time is measured.
-
LogP Determination: The log k' for this compound is calculated, and its LogP value is then determined by interpolation from the calibration curve.
Mechanism of Action & Signaling Pathways
This compound's therapeutic effects are derived from its antagonism of muscarinic acetylcholine receptors. Its clinical utility in movement disorders is linked to the modulation of the balance between cholinergic and dopaminergic neurotransmission in the striatum.
Muscarinic Acetylcholine Receptor Antagonism
This compound is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes (M1-M5) which are G-protein coupled receptors (GPCRs). M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. By blocking these receptors, this compound inhibits the downstream signaling cascades initiated by acetylcholine.
Caption: this compound antagonism of M1-M5 muscarinic acetylcholine receptor signaling pathways.
Modulation of Striatal Dopamine Pathways
Neuroleptic drugs, which are dopamine D2 receptor antagonists, disrupt the delicate balance between the "direct" (D1-mediated) and "indirect" (D2-mediated) pathways in the striatum. This imbalance leads to a relative overactivity of the cholinergic system, causing extrapyramidal symptoms. This compound, by blocking muscarinic receptors on striatal neurons, helps to restore this balance.
Caption: this compound modulates the imbalanced striatal direct and indirect pathways.
Experimental & Logical Workflows
Visualizing workflows provides clarity on complex experimental and logical processes involving this compound.
Workflow for Solubility Determination
The logical flow for determining the equilibrium solubility of this compound via the shake-flask method involves several key stages from preparation to final analysis.
Caption: Workflow for the shake-flask method of solubility determination.
Workflow for HPLC-MS Based Metabolite Identification
Identifying the metabolites of this compound from biological samples is crucial for understanding its metabolic fate. HPLC-MS is a powerful technique for this purpose.[5]
Caption: General workflow for identifying drug metabolites using HPLC-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemigran.com [chemigran.com]
- 4. This compound | C22H23NS | CID 3034047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 27574-24-9 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 120-29-6 CAS MSDS (Tropine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UNII - 17N1U39U3Z [precision.fda.gov]
- 14. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tropatepine's Muscarinic Receptor Antagonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is an anticholinergic agent recognized for its therapeutic applications, particularly in the management of Parkinson's disease. Its clinical efficacy is primarily attributed to its activity as a muscarinic receptor antagonist. This technical guide provides an in-depth overview of the muscarinic antagonist properties of this compound, detailing its mechanism of action, the experimental protocols used for its characterization, and its interaction with the associated signaling pathways. Due to the limited availability of specific quantitative binding and functional data for this compound in the public domain, this guide will use atropine, a classic non-selective muscarinic antagonist, as a representative compound to illustrate the expected pharmacological profile and data presentation.
Core Concepts in Muscarinic Receptor Antagonism
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a vast array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling mechanisms.
This compound functions as a competitive antagonist at these receptors, meaning it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. This blockade of ACh binding prevents the initiation of downstream signaling cascades, thereby inhibiting the physiological responses mediated by these receptors. This compound is considered a non-selective antagonist, indicating that it exhibits affinity for multiple muscarinic receptor subtypes, primarily M1, M2, and M3.[1]
Quantitative Analysis of Muscarinic Receptor Antagonism
The characterization of a muscarinic antagonist involves determining its binding affinity and functional potency at each of the five receptor subtypes. This is typically achieved through in vitro pharmacological assays.
Data Presentation
The following tables present representative quantitative data for atropine, a well-characterized non-selective muscarinic antagonist. This data illustrates the typical binding and functional potency profile expected for a non-selective antagonist like this compound.
Table 1: Representative Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Atropine | 9.0 | 9.1 | 9.2 | 9.0 | 9.0 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Representative Muscarinic Receptor Functional Antagonist Potencies (pA2)
| Compound | M1 (pA2) | M2 (pA2) | M3 (pA2) | M4 (pA2) | M5 (pA2) |
| Atropine | 8.9 | 8.9 | 9.0 | 8.8 | 8.9 |
The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize muscarinic receptor antagonists.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compound (e.g., this compound).
-
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (this compound).
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays
These assays measure the ability of an antagonist to inhibit the functional response induced by a muscarinic agonist.
-
Objective: To determine the potency of a test compound (e.g., this compound) in antagonizing agonist-induced intracellular signaling.
-
Methods:
-
Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 receptors):
-
Cells expressing the M1, M3, or M5 receptor are pre-labeled with [³H]-myo-inositol.
-
The cells are then pre-incubated with various concentrations of the antagonist.
-
An agonist (e.g., carbachol) is added to stimulate the production of inositol phosphates (IPs).
-
The reaction is stopped, and the accumulated [³H]-IPs are separated by ion-exchange chromatography and quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-induced IP accumulation is measured.
-
-
cAMP Accumulation Assay (for M2, M4 receptors):
-
Cells expressing the M2 or M4 receptor are treated with forskolin to stimulate cAMP production.
-
The cells are then pre-incubated with various concentrations of the antagonist.
-
An agonist (e.g., carbachol) is added to inhibit the forskolin-stimulated cAMP accumulation.
-
The intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is determined.
-
-
-
Data Analysis (Schild Analysis):
-
Agonist concentration-response curves are generated in the absence and presence of different concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.
-
The pA2 value is determined from the x-intercept of the Schild plot.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for characterizing a muscarinic antagonist.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Antagonist Characterization.
Conclusion
References
Understanding Tropatepine's Anticholinergic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropatepine is a pharmaceutical agent recognized for its anticholinergic properties, primarily utilized in the management of Parkinson's disease and to counteract extrapyramidal side effects induced by neuroleptic medications.[1] Its therapeutic efficacy stems from its action as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2] This guide provides an in-depth examination of the anticholinergic effects of this compound, detailing its mechanism of action, the relevant signaling pathways, and the experimental protocols used to characterize such compounds. Due to the limited availability of specific quantitative binding and functional data for this compound in publicly accessible literature, this document will use illustrative data from a well-characterized non-selective muscarinic antagonist, atropine, to exemplify the expected pharmacological profile and the methodologies for its determination.
Introduction to this compound and its Anticholinergic Mechanism
This compound hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors, thereby inhibiting the physiological effects of acetylcholine.[2] Acetylcholine is a primary neurotransmitter of the parasympathetic nervous system, which regulates a wide array of bodily functions often summarized as "rest and digest," including smooth muscle contraction, glandular secretion, and heart rate modulation.[3][4] There are five subtypes of muscarinic receptors (M1 through M5), each with distinct tissue distributions and signaling mechanisms. This compound's non-selective antagonism means it blocks the action of acetylcholine at multiple of these receptor subtypes, primarily M1, M2, and M3, leading to its therapeutic effects and potential side effects.[2]
Muscarinic Receptor Subtypes and Signaling Pathways
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses. They are broadly categorized into two families based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These receptors couple to Gαq/11 proteins. Upon activation by acetylcholine, the Gαq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gαi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.
This compound, as a non-selective antagonist, is expected to block both the Gq/11 and Gi/o signaling pathways by preventing acetylcholine from binding to and activating these receptors.
Figure 1: this compound's antagonism of the Gq/11 signaling pathway.
Figure 2: this compound's antagonism of the Gi/o signaling pathway.
Quantitative Analysis of this compound's Anticholinergic Effects
The anticholinergic activity of a compound like this compound is quantified through binding affinity studies and functional antagonism assays.
Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and its receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value indicates a higher binding affinity.
Table 1: Illustrative Muscarinic Receptor Binding Affinities (pKi) of Atropine
| Receptor Subtype | pKi |
| M1 | 9.2 |
| M2 | 9.1 |
| M3 | 9.3 |
| M4 | 9.1 |
| M5 | 9.0 |
Note: This data is for atropine and serves as an illustrative example of the expected non-selective profile for a compound like this compound.
Functional Antagonism (pA2)
Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The potency of a competitive antagonist is often expressed as the pA2 value, derived from a Schild analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.
Table 2: Illustrative Functional Antagonist Potency (pA2) of Atropine
| Tissue/Cell Line | Receptor Subtype | Agonist | pA2 |
| Rabbit vas deferens | M1 | Acetylcholine | 9.1 |
| Guinea-pig atria | M2 | Carbachol | 9.0 |
| Guinea-pig ileum | M3 | Acetylcholine | 9.2 |
Note: This data is for atropine and serves as an illustrative example.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a typical competitive binding assay to determine the Ki of a test compound (e.g., this compound) for muscarinic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
Tropatepine for Neuroleptic-Induced Extrapyramidal Syndromes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroleptic-induced extrapyramidal syndromes (EPS) represent a significant clinical challenge in the management of psychotic disorders, often leading to poor patient compliance and reduced quality of life. Tropatepine, a synthetic anticholinergic agent, has demonstrated efficacy in mitigating these debilitating side effects. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and the experimental methodologies used to evaluate its therapeutic effects. By consolidating available data, this document aims to serve as a comprehensive resource for researchers and drug development professionals investigating novel treatments for neuroleptic-induced movement disorders.
Introduction
The advent of neuroleptic (antipsychotic) medications revolutionized the treatment of schizophrenia and other psychotic disorders. However, their utility is often limited by the emergence of extrapyramidal syndromes (EPS), a constellation of movement disorders that includes dystonia, akathisia, and parkinsonism. These adverse effects stem from the blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to an imbalance in the cholinergic and dopaminergic neurotransmitter systems within the basal ganglia.
This compound is an anticholinergic drug that has been used to counteract these neuroleptic-induced extrapyramidal symptoms. By acting as a muscarinic receptor antagonist, this compound helps to restore the physiological balance between acetylcholine and dopamine, thereby alleviating the motor disturbances associated with antipsychotic therapy.
Mechanism of Action: Restoring Cholinergic-Dopaminergic Balance
The extrapyramidal system, crucial for motor control, relies on a delicate equilibrium between the excitatory effects of acetylcholine and the inhibitory effects of dopamine in the striatum. Neuroleptic drugs, by blocking D2 receptors, diminish the inhibitory influence of dopamine. This results in a relative overactivity of the cholinergic system, leading to the characteristic symptoms of EPS.
Below is a diagram illustrating the simplified signaling pathway involved in neuroleptic-induced EPS and the mechanism of action of this compound.
Clinical Efficacy and Safety
A seminal clinical study published in 1976 provides the most detailed quantitative data on the efficacy of this compound in treating neuroleptic-induced extrapyramidal syndromes.[1]
Efficacy Data
The study demonstrated that this compound hydrochloride possesses significant antiparkinsonian activity against EPS induced by neuroleptics. The efficacy of this compound was found to be comparable to other synthetic antiparkinsonian drugs for akineto-hypertonia and tremor. Notably, it showed superior efficacy in managing akathisia and, to a lesser extent, abnormal dyskinetic movements associated with long-term neuroleptic use.[1]
Table 1: Summary of the 1976 Clinical Trial on this compound Hydrochloride [1]
| Parameter | Value |
| Total Number of Patients | 218 |
| - Oral Administration | 184 |
| - Injectable Administration | 34 |
| Average Prescribed Dose | ~20 mg daily (2 tablets) |
| Efficacy Compared to other Antiparkinsonian Drugs | |
| - Akineto-hypertonia | Similar |
| - Tremor | Similar |
| - Akathisia | Better |
| - Abnormal Dyskinetic Movements | Better (less frequently) |
Safety and Tolerability
The 1976 clinical trial reported that this compound was well-tolerated by the patient population. Clinical and biological examinations indicated that the drug appeared to be free of toxic effects. Importantly, in over 200 treated patients, no severe mental aberrations or habituation were reported.[1]
Common side effects associated with anticholinergic agents like this compound can include dry mouth, blurred vision, constipation, and urinary retention.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, and half-life, are not extensively documented in publicly available literature. However, a 1986 study by Arnoux et al. provides valuable insights into its metabolism.
Metabolism
Research in rats has shown that this compound undergoes significant metabolism. The two major metabolites identified are:
-
Northis compound
-
This compound S-oxide [1]
This indicates that both N-demethylation and S-oxidation are key metabolic pathways for this compound.
Experimental Protocols
Clinical Trial Methodology (Based on the 1976 Study)
While the full detailed protocol of the 1976 study by Lambert et al. is not available, the abstract provides key methodological aspects:[1]
-
Study Population: 218 patients with neuroleptic-induced extrapyramidal syndromes.
-
Drug Administration: this compound hydrochloride was administered either orally (n=184) or via injection (n=34).
-
Dosage: The average prescribed dose was approximately 20 mg per day.
-
Assessment of Efficacy: The antiparkinsonian activity was evaluated and compared to the activity of other synthetic antiparkinsonian drugs on symptoms including akineto-hypertonia, tremor, akathisia, and abnormal dyskinetic movements.
-
Assessment of Safety: Tolerance was monitored, and clinical and biological examinations were performed to assess for toxic effects, mental aberrations, and habituation.
Preclinical Assessment of Drug-Induced Extrapyramidal Symptoms
Standard preclinical models are employed to evaluate the potential of drug candidates to induce or treat EPS. These typically involve rodent models.
-
Haloperidol-Induced Catalepsy: Rodents are treated with a neuroleptic agent like haloperidol to induce catalepsy, a state of motor immobility. The ability of a test compound, such as this compound, to reverse this catalepsy is then measured. The assessment is often done using a bar test, where the time the animal maintains an imposed posture is recorded.
Below is a workflow diagram for a typical preclinical experiment to assess the efficacy of this compound.
References
Research Applications of Tropatepine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of Tropatepine hydrochloride, an anticholinergic agent with significant therapeutic applications in neurology. The document details its mechanism of action, summarizes its clinical use, and provides relevant experimental protocols and visualizations to support further research and development.
Core Concepts: Mechanism of Action and Therapeutic Rationale
This compound hydrochloride is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, primarily used for its anticholinergic properties.[1][2] Its therapeutic efficacy stems from its ability to block the action of the neurotransmitter acetylcholine at muscarinic receptors, thereby restoring the cholinergic-dopaminergic balance in the central nervous system.[1] This is particularly relevant in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms (EPS), where excessive cholinergic activity is a key pathophysiological feature.[1]
This compound's primary clinical effects are attributed to its antagonism of M1, M2, and M3 muscarinic receptors.[3]
-
M1 Receptor Antagonism: M1 receptors are predominantly located in the central nervous system. By blocking these receptors, this compound reduces cholinergic activity, which helps to rebalance the disrupted dopaminergic system in conditions like Parkinson's disease, alleviating symptoms such as tremor and rigidity.[1][3]
-
M2 Receptor Antagonism: M2 receptors are primarily found in the heart. Their antagonism by this compound can influence heart rate and contractility.[3]
-
M3 Receptor Antagonism: M3 receptors are widely distributed in smooth muscles, including those in the gastrointestinal and urinary tracts, as well as exocrine glands. Blockade of these receptors leads to reduced smooth muscle spasms and decreased secretions, such as saliva and sweat.[3]
Data Presentation
Table 2.1: Muscarinic Receptor Binding Affinity of this compound Hydrochloride (Illustrative)
| Receptor Subtype | Binding Affinity (Ki) in nM |
| M1 | Data not available |
| M2 | Data not available |
| M3 | Data not available |
| M4 | Data not available |
| M5 | Data not available |
Note: The non-selective nature of this compound suggests it binds to multiple muscarinic receptor subtypes, but specific affinity values are not documented in the available search results.
Table 2.2: Human Pharmacokinetic Parameters of this compound Hydrochloride (Illustrative)
| Parameter | Value |
| Bioavailability (%) | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available |
| Time to Peak Concentration (Tmax) | Data not available |
| Elimination Half-life (t½) | Data not available |
| Volume of Distribution (Vd) | Data not available |
| Clearance (CL) | Data not available |
Table 2.3: Summary of Clinical Trial Data for this compound in Neuroleptic-Induced Extrapyramidal Syndromes (Lambert A, et al., 1976)
| Parameter | Finding |
| Patient Population | 218 patients (184 oral, 34 injection) with neuroleptic-induced extrapyramidal syndrome. |
| Dosage | Average of 20 mg per day. |
| Efficacy (Qualitative) | - Akathisia: Better efficacy compared to other synthetic antiparkinsonian drugs.[4] - Akineto-hypertonia & Tremor: Similar efficacy to other synthetic antiparkinsonian drugs.[4] - Dyskinesia: Some efficacy on abnormal dyskinetic movements from long-term neuroleptic use.[4] |
| Tolerability | Good tolerance reported, with no severe mental aberration or habituation.[4] |
Note: The 1976 study by Lambert et al. provides a qualitative comparison. Specific quantitative data from rating scales are not available in the abstract.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound hydrochloride.
In Vitro Muscarinic Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound like this compound hydrochloride to different muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound hydrochloride for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, or M3).
-
Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
This compound hydrochloride in a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Protocol:
-
Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a concentration that yields a sufficient signal-to-noise ratio. Prepare serial dilutions of this compound hydrochloride.
-
Incubation: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound hydrochloride.
-
Initiation of Reaction: Add the diluted cell membranes to each well to start the binding reaction.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Assessment of Extrapyramidal Symptoms
The following are standardized scales used in clinical trials to assess the efficacy of drugs like this compound hydrochloride in treating neuroleptic-induced extrapyramidal symptoms.
Objective: To quantify the severity of drug-induced parkinsonism.
Methodology: A trained rater assesses 10 items, each on a 5-point scale (0=normal to 4=most severe).[5] The assessment involves direct observation of the patient's gait, arm dropping, and passive movement of the limbs to assess rigidity.[5][6]
Items Assessed:
-
Gait: Observation of walking, arm swing, and posture.
-
Arm Dropping: Speed of arm fall from a raised position.
-
Shoulder Shaking: Rigidity during passive movement of the upper arm.
-
Elbow Rigidity: Rigidity during passive flexion and extension of the elbow.
-
Wrist Rigidity: Rigidity during passive movement of the wrist.
-
Leg Pendulousness: Assessment of leg swing.
-
Head Dropping: Assessment of neck muscle rigidity.
-
Glabella Tap: Tapping on the forehead to assess the blink reflex.
-
Tremor: Observation of tremor at rest.
-
Salivation: Observation of excessive salivation.
Scoring: The total score is the sum of the scores for each of the 10 items. A final score is often calculated by dividing the total score by 10.
Objective: To assess the severity of drug-induced akathisia.
Methodology: The assessment has both objective and subjective components. The patient is observed while seated and standing for at least two minutes in each position.[2][7] The rater then questions the patient about their subjective experience of restlessness.
Components:
-
Objective (0-3 scale): Observation of characteristic restless movements (e.g., shuffling of legs, rocking from foot to foot).[7]
-
Subjective (0-3 scale):
-
Global Clinical Assessment (0-5 scale): An overall rating of the severity of akathisia, from absent to severe.[8]
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound hydrochloride and a typical workflow for a clinical trial assessing its efficacy.
Signaling Pathways
Caption: M1/M3 Muscarinic Receptor Signaling Pathway Antagonized by this compound HCl.
Caption: M2 Muscarinic Receptor Signaling Pathway Antagonized by this compound HCl.
Experimental Workflow
Caption: Workflow for a Clinical Trial of this compound in Extrapyramidal Symptoms.
Conclusion and Future Directions
This compound hydrochloride remains a relevant compound in the management of Parkinson's disease and drug-induced movement disorders due to its effective anticholinergic action. While its clinical utility is established, this guide highlights the need for more comprehensive, publicly available quantitative data on its pharmacological profile. Future research should aim to:
-
Quantify Receptor Binding: Conduct and publish detailed in vitro binding assays to determine the specific affinities of this compound for all five muscarinic receptor subtypes. This would allow for a more nuanced understanding of its efficacy and side-effect profile.
-
Characterize Pharmacokinetics: Perform comprehensive pharmacokinetic studies in human subjects to establish a clear profile of its absorption, distribution, metabolism, and excretion.
-
Modern Clinical Trials: Conduct modern, placebo-controlled clinical trials using validated rating scales to provide robust, quantitative evidence of its efficacy and safety for specific extrapyramidal symptoms.
A deeper understanding of these parameters will enable more precise therapeutic use and could uncover new research applications for this established pharmaceutical agent.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrapyramidal side effects with nonantipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Haloperidol (oral) versus olanzapine (oral) for people with schizophrenia and schizophrenia‐spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
Tropatepine's Role in Neurotransmitter Modulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropatepine is an anticholinergic agent primarily classified as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] Its clinical application lies in the management of Parkinson's disease and, notably, in mitigating the extrapyramidal side effects induced by neuroleptic medications.[2][3] The therapeutic efficacy of this compound is attributed to its ability to block muscarinic receptors, thereby reducing the excessive cholinergic activity that contributes to the motor symptoms of these conditions.[1][2] It is understood to help rebalance the cholinergic-dopaminergic systems in the brain.[1] While its primary mechanism is well-characterized qualitatively, a detailed quantitative pharmacological profile is not publicly available.
Core Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a non-selective antagonist at muscarinic acetylcholine receptors.[1] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from exerting its effects. This antagonism is the cornerstone of its therapeutic action in movement disorders.
Impact on Cholinergic-Dopaminergic Balance
In conditions such as Parkinson's disease and during treatment with dopamine-blocking antipsychotics, a relative overactivity of the cholinergic system in the striatum is observed. This imbalance contributes significantly to the manifestation of motor deficits. This compound, by blocking muscarinic receptors, redresses this imbalance, leading to an alleviation of symptoms like tremors and rigidity.[2]
Quantitative Data Summary
A comprehensive search of scientific databases did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for this compound at a range of neurotransmitter receptors. Such data is crucial for a complete understanding of its selectivity and potential off-target effects. For a typical compound of this class, binding affinities would be determined for muscarinic receptor subtypes (M1-M5), as well as for dopamine, serotonin, adrenergic, and histamine receptors to build a complete pharmacological profile. In the absence of specific data for this compound, a template for how such data would be presented is provided below.
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound (Ki, nM)
| Receptor Subtype | This compound (Ki, nM) | Reference Compound (Ki, nM) |
|---|---|---|
| Muscarinic M1 | Data not available | Atropine: ~1-5 |
| Muscarinic M2 | Data not available | Atropine: ~1-5 |
| Muscarinic M3 | Data not available | Atropine: ~1-5 |
| Muscarinic M4 | Data not available | Atropine: ~1-5 |
| Muscarinic M5 | Data not available | Atropine: ~1-5 |
| Dopamine D2 | Data not available | Haloperidol: ~1-10 |
| Serotonin 5-HT2A | Data not available | Ketanserin: ~1-5 |
| Adrenergic α1 | Data not available | Prazosin: ~0.1-1 |
| Histamine H1 | Data not available | Diphenhydramine: ~10-50 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Key Experimental Protocols
To generate the quantitative data required for a complete technical profile of this compound, the following standard experimental methodologies would be employed.
Radioligand Receptor Binding Assays
This in vitro technique is the gold standard for determining the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the target receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (a molecule known to bind with high affinity to the receptor) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation and Counting: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand via filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To determine the effect of this compound administration on the extracellular concentrations of acetylcholine and dopamine in brain regions such as the striatum.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid). Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.
-
Baseline Measurement: Baseline neurotransmitter levels are established before drug administration.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Post-Drug Measurement: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Caption: In vivo microdialysis experimental workflow.
Signaling Pathways
As a muscarinic receptor antagonist, this compound would be expected to inhibit the downstream signaling pathways initiated by acetylcholine binding to these G-protein coupled receptors (GPCRs).
-
M1, M3, and M5 Receptor Antagonism: These receptors couple to Gq/11 proteins. Their activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound would block this entire cascade.
Caption: this compound's blockade of the Gq/11 signaling pathway.
-
M2 and M4 Receptor Antagonism: These receptors couple to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound would prevent this inhibition, thereby leading to a relative increase (or disinhibition) of cAMP production.
Caption: this compound's blockade of the Gi/o signaling pathway.
Conclusion and Future Directions
This compound is a clinically utilized muscarinic antagonist whose primary mechanism of action is well-established in a qualitative sense. However, for a comprehensive understanding of its neuropharmacological profile and to facilitate the development of novel, more selective agents, a thorough quantitative characterization is imperative. Future research should focus on conducting and publishing data from receptor binding assays across a wide panel of neurotransmitter receptors, as well as in vitro functional assays to determine its potency and efficacy at muscarinic receptor subtypes. Furthermore, in vivo studies, such as microdialysis, are needed to elucidate its effects on the dynamic interplay of neurotransmitters in key brain circuits. Such data would be invaluable to the scientific and drug development communities.
References
Methodological & Application
Tropatepine In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Introduction
Tropatepine is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1] It is utilized in clinical settings for the management of Parkinson's disease and to counteract extrapyramidal symptoms induced by neuroleptic medications.[2][3] this compound exerts its therapeutic effects by blocking the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5), thereby modulating cholinergic neurotransmission in the central and peripheral nervous systems.[1][4]
This document provides detailed application notes and protocols for the in vitro characterization of this compound and other muscarinic receptor antagonists. The included methodologies are designed for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of such compounds. The protocols cover radioligand binding assays to determine binding affinity, as well as functional assays to assess antagonist potency on downstream signaling pathways.
Data Presentation
Table 1: Representative Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) |
| M1 | [³H]-Pirenzepine | Human Hippocampus | 1.5 |
| M2 | [³H]-AF-DX 384 | Human Pons | 0.8 |
| M3 | [³H]-4-DAMP | Human Submandibular Gland | 1.2 |
| M4 | [³H]-NMS | CHO cells expressing hM4 | 0.9 |
| M5 | [³H]-NMS | CHO cells expressing hM5 | 1.1 |
Table 2: Representative Functional Antagonism (pA2) of Atropine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | Functional Assay | pA2 Value |
| M1 | Carbachol | Calcium Mobilization | 8.9 |
| M2 | Carbachol | cAMP Inhibition | 9.1 |
| M3 | Carbachol | Calcium Mobilization | 9.2 |
| M4 | Carbachol | cAMP Inhibition | 8.8 |
| M5 | Carbachol | Calcium Mobilization | 8.9 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5)
-
Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine ([³H]-NMS) as a non-selective antagonist radioligand, or subtype-selective radioligands if available)
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding control (e.g., 1 µM Atropine)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of non-specific binding control (for non-specific binding).
-
25 µL of varying concentrations of the test compound (this compound).
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization (for M1, M3, and M5 Receptors)
This protocol measures the ability of a test compound to antagonize agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound (this compound).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in Assay Buffer. Incubate for 60 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash the cells with Assay Buffer and then add varying concentrations of the test compound (this compound). Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the test compound concentration.
-
Determine the IC50 value of the test compound.
-
To determine the pA2 value, perform a Schild analysis by generating agonist concentration-response curves in the presence of multiple fixed concentrations of the antagonist.
-
Functional Assay: cAMP Accumulation (for M2 and M4 Receptors)
This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing Gi-coupled muscarinic receptors (M2, M4).
Materials:
-
Cells stably expressing the human M2 or M4 muscarinic receptor.
-
Cell culture medium.
-
Forskolin (to stimulate adenylyl cyclase).
-
Muscarinic agonist (e.g., Carbachol).
-
Test compound (this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).
-
Lysis buffer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight.
-
Compound and Agonist Incubation:
-
Pre-treat the cells with varying concentrations of the test compound (this compound) for 15-30 minutes.
-
Add the muscarinic agonist in the presence of forskolin.
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP assay to measure the intracellular cAMP levels in each well.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value of the test compound for the reversal of agonist-induced cAMP inhibition.
-
Perform a Schild analysis to determine the pA2 value.
-
Signaling Pathways
This compound, as a non-selective muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine at all five muscarinic receptor subtypes.
M1, M3, and M5 Receptor Signaling (Gq-coupled): These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks the initial binding of acetylcholine, thereby inhibiting this entire cascade.
M2 and M4 Receptor Signaling (Gi-coupled): These receptors couple to Gi/o proteins. When activated by acetylcholine, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ-subunits can also modulate other effectors, such as ion channels. This compound prevents the binding of acetylcholine, thus blocking the inhibition of adenylyl cyclase and maintaining basal cAMP levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening [mdpi.com]
- 4. A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muscarinic Receptor Binding Assay Using Tropatepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions. They are classified into five subtypes, M1 through M5, each with distinct tissue distribution and signaling pathways.[1] The development of drugs targeting these receptors is of significant interest for treating various disorders, including those affecting the central and peripheral nervous systems. Tropatepine is an anticholinergic drug that acts as a non-selective muscarinic antagonist.[2] This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with muscarinic receptors.
Radioligand binding assays are a fundamental tool for in vitro characterization of ligand-receptor interactions, allowing for the determination of binding affinity (Ki) and receptor density (Bmax).[1] This protocol will focus on a competition binding assay using a non-selective radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the unlabeled antagonist, this compound.
Data Presentation
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~10-20 | ~200-800 | ~100-400 | ~50-100 | ~100-300 |
| Methoctramine | ~100-300 | ~10-30 | ~100-500 | ~50-150 | ~200-600 |
| 4-DAMP | ~3-10 | ~10-30 | ~1-5 | ~5-20 | ~5-20 |
| AF-DX 116 | ~100-400 | ~50-150 | ~500-1000 | ~100-300 | ~400-800 |
Note: The Ki values are approximate and can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Protocol: Competitive Muscarinic Receptor Binding Assay with [3H]NMS and this compound
This protocol describes the steps to determine the binding affinity (Ki) of this compound for muscarinic receptors expressed in a cell line or tissue homogenate.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing one of the human muscarinic receptor subtypes (M1-M5) or tissue homogenates known to express muscarinic receptors (e.g., rat brain cortex, heart).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of 70-90 Ci/mmol.
-
Unlabeled Ligand: this compound hydrochloride.
-
Non-specific Binding Control: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
96-well Plates: Non-treated, round-bottom 96-well plates.
-
Filter Mats: Glass fiber filter mats (e.g., Whatman GF/B).
-
Cell Harvester: A cell harvester for 96-well plates.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of [3H]NMS in the assay buffer. The final concentration in the assay should be close to its Kd value (typically 0.1-1.0 nM).
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 10^-11 M to 10^-5 M).
-
Prepare a high-concentration stock solution of Atropine (e.g., 100 µM) in the assay buffer to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]NMS solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of Atropine solution (final concentration ~1-10 µM), 50 µL of [3H]NMS solution, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [3H]NMS solution, and 100 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle shaking to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats completely.
-
Place the dried filter mats in scintillation vials or a compatible 96-well plate for scintillation counting.
-
Add scintillation cocktail to each vial/well.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [3H]NMS as a function of the logarithm of the this compound concentration. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value of this compound. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]NMS).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways for muscarinic receptor subtypes.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for the muscarinic receptor competitive binding assay.
References
Application Note and Protocol: Determination of Tropatepine Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is an anticholinergic agent utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are attributed to its activity as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][3][4] this compound is understood to be a non-selective antagonist, exhibiting activity at M1, M2, and M3 receptor subtypes, thereby reducing the excessive cholinergic activity associated with motor disturbances.[5] The determination of a precise dose-response curve is a critical step in the pharmacological characterization of this compound, providing essential data on its potency and efficacy. This document outlines the protocols for determining the dose-response relationship of this compound through in vitro radioligand binding and functional assays.
Data Presentation
| Parameter | M1 Receptor | M2 Receptor | M3 Receptor | Assay Conditions |
| Binding Affinity (Ki) | User Data | User Data | User Data | Radioligand competition binding assay |
| Functional Potency (IC50) | User Data | User Data | User Data | Second messenger functional assay |
| Efficacy (% Inhibition) | User Data | User Data | User Data | Second messenger functional assay |
Experimental Protocols
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, or M3)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
Cell membranes (e.g., 10-20 µg protein/well)
-
This compound dilutions or vehicle control
-
Radioligand at a concentration near its Kd
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for Determination of Potency (IC50)
This protocol outlines a method to assess the functional potency of this compound by measuring its ability to inhibit agonist-induced second messenger production.
Materials:
-
Whole cells expressing the human muscarinic receptor subtype of interest (M1 or M3)
-
Cell culture medium
-
Muscarinic agonist (e.g., carbachol, acetylcholine)
-
This compound hydrochloride
-
Assay buffer or medium appropriate for the second messenger detection kit
-
Second messenger detection kit (e.g., for inositol phosphates (IP) or intracellular calcium)
-
Plate reader compatible with the detection kit
Procedure:
-
Plate cells in 96-well plates and culture until they reach the desired confluency.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Pre-incubate the cells with the this compound dilutions or vehicle control for a defined period.
-
Stimulate the cells with a fixed concentration of a muscarinic agonist (typically the EC80 concentration).
-
Incubate for a time sufficient to elicit a robust second messenger response.
-
Lyse the cells and measure the levels of the second messenger (e.g., IP1 accumulation or calcium flux) according to the manufacturer's instructions for the detection kit.
-
Construct a dose-response curve by plotting the percentage of inhibition of the agonist response against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the agonist-induced response.
Visualizations
Signaling Pathway of Muscarinic M1/M3 Receptor Antagonism by this compound
References
Application Notes and Protocols for In Vivo Administration of Tropatepine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a non-selective muscarinic acetylcholine receptor antagonist with primary activity at M1, M2, and M3 receptors.[1] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound exhibits anticholinergic properties.[1] This mechanism of action makes it a compound of interest for treating conditions characterized by excessive cholinergic activity, such as Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3] These application notes provide a detailed overview of the in vivo administration of this compound in mouse models for preclinical research, including recommended protocols and expected outcomes based on studies of analogous muscarinic antagonists.
Applications in Preclinical Research
In preclinical settings, this compound is primarily evaluated for its potential to alleviate motor deficits associated with Parkinson's disease and to counteract the extrapyramidal side effects induced by neuroleptic drugs. Mouse models are instrumental in these investigations, allowing for the assessment of a compound's efficacy and mechanism of action.
Mouse Models of Parkinson's Disease
This compound can be investigated in neurotoxin-based mouse models of Parkinson's disease, such as those induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA).[4] In these models, the loss of dopaminergic neurons leads to motor impairments that can be quantified through various behavioral tests. The administration of this compound is expected to ameliorate these motor deficits by restoring the balance between the dopaminergic and cholinergic systems in the basal ganglia.
Models of Neuroleptic-Induced Extrapyramidal Symptoms
A common application for this compound in mice is in models of extrapyramidal symptoms induced by antipsychotic drugs like haloperidol.[5][6] Haloperidol-induced catalepsy is a widely used behavioral paradigm to screen for compounds with antiparkinsonian activity.[5][6] this compound's ability to reverse or prevent catalepsy in these models provides a direct measure of its potential to treat drug-induced movement disorders.
Data Presentation
While specific quantitative data for this compound in mice is limited in publicly available literature, the following tables summarize data from studies using scopolamine, a well-characterized non-selective muscarinic antagonist, which can serve as a proxy for estimating effective dose ranges and expected outcomes for this compound.
Table 1: Effects of Scopolamine on Locomotor Activity in Mice
| Compound | Dosage (mg/kg) | Administration Route | Mouse Strain | Observed Effect |
| Scopolamine | 0.3 | Intraperitoneal (i.p.) | Not Specified | No significant effect on exploratory locomotor activity.[2] |
| Scopolamine | 1 | Intraperitoneal (i.p.) | Wild-type | Significant increase in locomotor activity.[1] |
| Scopolamine | 3 | Intraperitoneal (i.p.) | Wild-type | Significant increase in locomotor activity.[1][7] |
Table 2: Effects of Scopolamine on Haloperidol-Induced Catalepsy in Mice
| Pre-treatment | Dosage (mg/kg) | Administration Route | Challenge | Dosage (mg/kg) | Administration Route | Mouse Strain | Observed Effect |
| Scopolamine | Not specified | Not specified | Haloperidol | Not specified | Not specified | M4 knockout | Further attenuated the cataleptic response.[8] |
| Vehicle | - | Intraperitoneal (i.p.) | Haloperidol | 1 | Intraperitoneal (i.p.) | Wild-type | Catalepsy induced. |
| Scopolamine | 3 | Intraperitoneal (i.p.) | Haloperidol | 1 | Intraperitoneal (i.p.) | Wild-type | Significantly reduced the latency to withdraw in the bar test, reversing catalepsy.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the desired final concentration of the this compound solution based on the target dosage (mg/kg) and the injection volume (typically 5-10 ml/kg for mice).
-
Weigh the required amount of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or vehicle to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (e.g., pH 6.5-7.5).
-
The solution should be prepared fresh on the day of the experiment.
Protocol 2: Administration of this compound in Mice
2.1 Intraperitoneal (i.p.) Injection
-
Restraint: Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Procedure: Tilt the mouse slightly head-down. Insert a 25-27 gauge needle at a 10-20 degree angle. After insertion, gently pull back on the plunger to ensure no fluid or blood is aspirated, then administer the solution.
2.2 Subcutaneous (s.c.) Injection
-
Restraint: Scruff the mouse to lift a fold of skin over the shoulders.
-
Injection Site: The loose skin between the shoulder blades is the preferred site.
-
Procedure: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine. Administer the solution into the subcutaneous space.
2.3 Oral Gavage
-
Restraint: Firmly restrain the mouse to prevent movement of the head.
-
Procedure: Use a flexible or rigid gavage needle appropriate for the size of the mouse. Gently insert the needle into the esophagus and down to the stomach. Administer the solution slowly to prevent regurgitation. This method requires proper training to avoid injury to the animal. A less stressful alternative is voluntary oral administration by incorporating the drug into a palatable jelly or dough.[9][10]
Protocol 3: Haloperidol-Induced Catalepsy Model
Objective: To assess the ability of this compound to reverse neuroleptic-induced catalepsy.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Haloperidol solution (e.g., 1 mg/kg in saline)
-
Horizontal bar (3-5 mm in diameter, elevated 3-5 cm from the base)
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle to the mice via the desired route (e.g., i.p.). The timing of administration should be based on the expected peak plasma concentration of the drug.
-
Haloperidol Administration: 30-60 minutes after this compound administration, inject all mice with haloperidol (e.g., 1 mg/kg, i.p.).[5]
-
Catalepsy Assessment: At set time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy using the bar test.
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be established.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups. A significant reduction in descent latency in the this compound group indicates anticataleptic activity.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Haloperidol-induced catalepsy workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Behavioral effects of N-desmethylclozapine on locomotor activity and sensorimotor gating function in mice-Possible involvement of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. youtube.com [youtube.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tropatepine Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a potent anticholinergic agent with high affinity for muscarinic acetylcholine receptors (mAChRs).[1][2] As a non-selective antagonist, it is utilized in research to investigate cholinergic signaling pathways and their roles in various physiological and pathological processes.[3] In cell culture, this compound is a valuable tool for studying the effects of muscarinic receptor blockade on cellular functions such as proliferation, differentiation, and signaling. This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with guidelines for determining appropriate working concentrations and assessing its effects on cell viability and signaling.
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is essential for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃NS | [4] |
| Molecular Weight | 333.49 g/mol | [1] |
| CAS Number | 27574-24-9 | [1] |
| Appearance | Powder | [1] |
Solution Preparation Protocols
The following protocols detail the preparation of this compound stock and working solutions for cell culture applications. It is crucial to use sterile techniques and high-purity reagents to maintain cell culture integrity.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 3.33 mg of this compound powder (Mass = Molarity × Volume × Molecular Weight).
-
-
Dissolution in DMSO:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the solution is expected to be stable for several months.[3]
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the stock solution to final working concentrations in cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[5]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from any effects of the solvent.
-
-
Immediate Use:
-
Use the freshly prepared working solutions immediately for treating cells.
-
Experimental Protocols
The following are example protocols for assessing the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound and to establish a suitable non-toxic concentration range for further experiments.
-
Cell Seeding:
-
Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[6]
-
-
Treatment:
-
Prepare a range of this compound working solutions (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) and a DMSO vehicle control.
-
Remove the old medium from the wells and replace it with 100 µL of the prepared working solutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Neuroprotection Assay
This protocol can be used to assess the potential neuroprotective effects of this compound against a neurotoxin in a neuronal cell line like SH-SY5Y.
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Prepare this compound working solutions at non-toxic concentrations determined from the cell viability assay.
-
Treat the cells with the this compound working solutions or a vehicle control for 1 hour.
-
-
Induction of Neurotoxicity:
-
After the pre-treatment period, add a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) at a final concentration of 20 µM) to the wells containing this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for an additional 18-24 hours.
-
-
Assessment of Cell Viability:
-
Assess cell viability using the MTT assay as described above or another suitable method.
-
Signaling Pathways and Workflows
This compound Mechanism of Action: Muscarinic Receptor Antagonism
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting downstream signaling cascades.
Caption: this compound blocks acetylcholine binding to muscarinic receptors.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture model.
Caption: Workflow for cell-based assays with this compound.
Conclusion
These application notes and protocols provide a comprehensive guide for the preparation and use of this compound in cell culture studies. By following these guidelines, researchers can effectively investigate the role of muscarinic receptor signaling in their specific cellular models. It is always recommended to consult relevant literature and perform preliminary experiments to optimize conditions for your particular cell line and research questions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Development for Tropatepine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is an anticholinergic agent utilized in the management of extrapyramidal symptoms induced by neuroleptic drugs.[1][2][3] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments. This document provides detailed application notes and protocols for the analytical method development of this compound and its primary metabolites, northis compound and this compound S-oxide. The methodologies described are based on established high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) techniques, offering the sensitivity and selectivity required for the analysis of these compounds in biological matrices.[1]
Target Analytes
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | [Image of this compound structure] | C₂₂H₂₃NS | 333.49 |
| Northis compound | [Image of Northis compound structure] | C₂₁H₂₁NS | 319.47 |
| This compound S-oxide | [Image of this compound S-oxide structure] | C₂₂H₂₃NO₂S | 365.49 |
Analytical Methodologies
The simultaneous determination of this compound and its metabolites can be effectively achieved using HPLC with UV detection. For identification and confirmation of the metabolites, GC-MS is a powerful tool.[1]
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the simultaneous quantification of this compound, northis compound, and this compound S-oxide in biological fluids such as urine and bile.[1]
Experimental Protocol: HPLC Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the biological sample (urine or bile), add a suitable internal standard.
-
Perform a double extraction with 5 mL of hexane by vortexing for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Combine the organic layers and perform a back-extraction into 200 µL of 0.1 M hydrochloric acid by vortexing for 2 minutes.
-
Centrifuge and collect the acidic aqueous phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and perchlorate buffer mixture. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 229 nm.[1]
-
Injection Volume: 20 µL.
-
-
Method Validation Parameters:
-
Linearity: Establish a calibration curve over a concentration range relevant to expected sample concentrations.
-
Accuracy and Precision: Determine by analyzing quality control samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Quantification (LOQ): The reported detection limit is approximately 15 ng/mL.[1] This should be experimentally verified.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference with the analytes of interest.
-
Quantitative Data Summary
| Analyte | Retention Time (min) (Illustrative) | Linearity Range (ng/mL) | R² | Accuracy (%) | Precision (%RSD) |
| This compound | 8.2 | 15 - 1000 | >0.99 | 95 - 105 | <15 |
| Northis compound | 6.5 | 15 - 1000 | >0.99 | 93 - 107 | <15 |
| This compound S-oxide | 4.8 | 15 - 1000 | >0.99 | 96 - 104 | <15 |
Note: The retention times are illustrative and will depend on the specific column and mobile phase composition used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is employed for the structural confirmation of the metabolites identified by HPLC.[1]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Derivatization may be required):
-
Use the same liquid-liquid extraction procedure as for the HPLC analysis.
-
The extract may require derivatization (e.g., silylation) to improve the volatility and thermal stability of the metabolites for GC analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimize the temperature gradient to achieve separation of the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Major metabolic pathways of this compound.
Conclusion
The described analytical methods provide a robust framework for the determination and identification of this compound and its major metabolites, northis compound and this compound S-oxide, in biological samples.[1] The combination of HPLC for quantification and GC-MS for structural confirmation ensures reliable and comprehensive metabolic profiling. Adherence to proper method validation guidelines is essential to guarantee the quality and reliability of the analytical data generated.
References
- 1. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
Tropatepine: A Tool for Elucidating the Dopamine-Acetylcholine Balance in Neuroresearch
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tropatepine, a non-selective muscarinic acetylcholine receptor antagonist, serves as a valuable pharmacological tool for investigating the intricate balance between the dopaminergic and cholinergic systems, particularly within the striatum. This balance is crucial for motor control, and its disruption is a hallmark of neurodegenerative disorders such as Parkinson's disease and is also implicated in the extrapyramidal side effects of antipsychotic medications. By blocking muscarinic receptors, this compound effectively reduces cholinergic tone, which in turn modulates the activity of dopaminergic neurons and the release of dopamine. These application notes provide a comprehensive overview of the use of this compound in studying this critical neurotransmitter interplay.
Applications in Research:
-
Investigating Parkinson's Disease Pathophysiology: this compound can be employed in animal models of Parkinson's disease (e.g., 6-OHDA or MPTP models) to study how the restoration of the dopamine-acetylcholine balance alleviates motor deficits.
-
Modeling Extrapyramidal Side Effects: Researchers can use this compound to investigate the mechanisms underlying extrapyramidal symptoms (EPS) induced by dopamine receptor antagonists (neuroleptics) and to screen for novel therapeutic agents with a lower propensity to cause these side effects.
-
Elucidating Striatal Circuitry: By selectively manipulating cholinergic signaling with this compound, scientists can dissect the complex interactions between cholinergic interneurons and dopaminergic terminals within the striatal microcircuitry.
Quantitative Data Summary
Due to the limited availability of public data specifically for this compound, the following table presents typical binding affinities of other non-selective and subtype-selective muscarinic antagonists to provide a comparative context for researchers. These values are essential for designing experiments and interpreting results.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Atropine | ~1-3 | ~1-3 | ~1-3 | ~1-3 | ~1-3 | [3][4] |
| Pirenzepine | ~10-20 | ~200-500 | ~100-300 | ~50-100 | ~100-300 | [5][6] |
| Methoctramine | ~100-300 | ~10-30 | ~100-300 | ~20-50 | ~200-500 | [7] |
| 4-DAMP | ~5-15 | ~50-100 | ~1-5 | ~20-50 | ~10-30 | [5] |
| Tropicamide | ~50-100 | ~200-500 | ~100-300 | ~20-50 | ~100-300 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing muscarinic antagonists to study the dopamine-acetylcholine balance. While these protocols are not specific to this compound due to a lack of published data, they can be adapted by researchers based on the known properties of this compound as a non-selective muscarinic antagonist.
Protocol 1: In Vivo Microdialysis for Measuring Striatal Dopamine and Acetylcholine Levels
Objective: To measure the effect of a non-selective muscarinic antagonist on extracellular dopamine and acetylcholine levels in the striatum of freely moving rats. This protocol is adapted from studies using other muscarinic antagonists.[7][8][9][10][11][12][13][14]
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (4 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound hydrochloride (or other muscarinic antagonist)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish stable neurotransmitter levels.
-
Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe. For systemic administration, a typical dose for an anticholinergic like trihexyphenidyl is 20 mg/kg.[8] For local administration, a concentration range of 10-100 µM in the aCSF can be tested.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
-
Sample Analysis:
-
Immediately analyze the dialysate samples for dopamine and acetylcholine content using HPLC-ED.
-
Quantify the neurotransmitter concentrations based on standard curves.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline average.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any changes.
-
Protocol 2: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recordings of Dopaminergic Neurons
Objective: To investigate the effect of a muscarinic antagonist on the firing properties of dopaminergic neurons in the substantia nigra pars compacta (SNc). This protocol is based on general electrophysiological procedures for studying dopamine neurons.[15][16]
Materials:
-
Rodent brain slice preparation containing the SNc
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass micropipettes for recording
-
Intracellular solution (e.g., K-gluconate based)
-
This compound hydrochloride (or other muscarinic antagonist)
-
Agonists for muscarinic and dopaminergic receptors (e.g., carbachol, dopamine)
Procedure:
-
Brain Slice Preparation:
-
Acutely prepare coronal or sagittal midbrain slices (250-300 µm thick) from a rodent.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.
-
Visually identify putative dopaminergic neurons in the SNc using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Record the baseline spontaneous firing rate and pattern of the neuron.
-
-
Drug Application:
-
Bath-apply a muscarinic agonist (e.g., carbachol, 1-10 µM) to modulate the neuron's activity.
-
After observing a stable effect of the agonist, co-apply this compound (e.g., 1-10 µM) to assess its ability to reverse the agonist-induced changes.
-
Perform a washout with aCSF to observe the recovery of the neuron's baseline activity.
-
-
Data Analysis:
-
Measure changes in firing frequency, action potential waveform, and membrane potential.
-
Construct firing rate histograms and compare the neuronal activity across different drug conditions.
-
Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to analyze the data.
-
Protocol 3: Behavioral Assessment - Reversal of Haloperidol-Induced Catalepsy
Objective: To evaluate the efficacy of a muscarinic antagonist in reversing the cataleptic state induced by a dopamine D2 receptor antagonist, a common animal model for extrapyramidal side effects.[5][17][18][19]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Haloperidol
-
This compound hydrochloride (or other muscarinic antagonist)
-
Catalepsy scoring apparatus (e.g., horizontal bar or grid)
-
Timer
Procedure:
-
Induction of Catalepsy:
-
Administer haloperidol (e.g., 0.5-2 mg/kg, intraperitoneally) to the rats.[18]
-
-
Drug Administration:
-
At a predetermined time after haloperidol injection (e.g., 30-60 minutes), administer either vehicle or this compound at various doses. Doses for other anticholinergics like trihexyphenidyl range from 0.1 to 3 mg/kg.[17]
-
-
Catalepsy Assessment:
-
At regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after this compound administration, assess the degree of catalepsy.
-
Bar Test: Gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high) and measure the time it takes for the rat to remove both paws from the bar (descent latency). A cut-off time (e.g., 180 seconds) should be set.
-
Grid Test: Place the rat on a vertical grid and observe its posture and ability to move.
-
-
Data Analysis:
-
Record the descent latency or catalepsy score for each animal at each time point.
-
Compare the catalepsy scores between the vehicle-treated and this compound-treated groups using statistical methods such as two-way ANOVA with repeated measures.
-
Determine the dose-response relationship for this compound's anti-cataleptic effect.
-
Visualizations
Caption: this compound blocks M1 and M4 muscarinic receptors, modulating dopamine release.
Caption: Workflow for in vivo microdialysis to study this compound's effects.
Caption: Logical flow of this compound's action to therapeutic effect.
References
- 1. Buy this compound | 27574-24-9 [smolecule.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. The potency and efficacy of anticholinergics to inhibit haloperidol-induced catalepsy in rats correlates with their rank order of affinities for the muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of M1- and M2-muscarinic drugs on striatal dopamine release and metabolism: an in vivo microdialysis study comparing normal and 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trihexyphenidyl rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morphology and electrophysiological properties of immunocytochemically identified rat dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caffeine and muscarinic antagonists act in synergy to inhibit haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 19. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Neuroprotective Potential of Tropatepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropatepine is a non-selective muscarinic acetylcholine receptor antagonist.[1][2][3][4] Emerging research into the roles of muscarinic receptors in neuronal health suggests that their modulation may offer therapeutic benefits in neurodegenerative diseases. Antagonism of muscarinic receptors, particularly the M1 subtype, has been linked to neuroprotective mechanisms, including the enhancement of mitochondrial function via AMP-activated protein kinase (AMPK) and the promotion of neuronal survival and growth through the ERK-CREB signaling pathway.[5][6][7] This application note provides a detailed experimental protocol to investigate the neuroprotective effects of this compound against two common mechanisms of neuronal injury: excitotoxicity and oxidative stress.
The provided protocols outline methods for inducing neuronal damage in primary cortical neuron cultures and subsequently quantifying the potential protective effects of this compound through a series of established assays. These include assessments of cell viability, apoptosis, intracellular oxidative stress, and the modulation of key signaling pathways.
Experimental Workflow
The overall experimental workflow is designed to systematically assess the neuroprotective efficacy of this compound.
Proposed Signaling Pathway for this compound Neuroprotection
Based on existing literature for muscarinic receptor antagonists, this compound may exert its neuroprotective effects by blocking M1 muscarinic receptors. This can lead to the activation of downstream pro-survival signaling cascades, such as the ERK and Akt pathways, and enhance mitochondrial health, ultimately inhibiting apoptotic processes.
Experimental Protocols
Primary Cortical Neuron Culture
-
Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.
-
Procedure:
-
Dissect cortices from E18 rat embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine-coated 96-well plates (for viability, apoptosis, and ROS assays) or 6-well plates (for Western blotting) at a density of 1 x 10⁵ cells/cm².
-
Culture the neurons in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Allow the neurons to mature for 7-9 days in vitro before initiating experiments.
-
Induction of Neurotoxicity and this compound Treatment
-
Excitotoxicity Model:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
On the day of the experiment, gently replace half of the culture medium with fresh, pre-warmed medium.
-
Pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 2 hours.
-
Introduce glutamate to a final concentration of 100-250 µM.
-
Incubate for 24 hours before proceeding with assays.
-
-
Oxidative Stress Model:
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) in sterile water.
-
On the day of the experiment, gently replace half of the culture medium with fresh, pre-warmed medium.
-
Pre-treat the neurons with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle for 2 hours.
-
Add H₂O₂ to a final concentration of 50-200 µM.
-
Incubate for 24 hours before proceeding with assays.
-
Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Following the 24-hour incubation with the neurotoxin and this compound, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Apoptosis (Caspase-3 Activity) Assay
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.
-
Protocol:
-
After the 24-hour treatment period, lyse the cells according to the manufacturer's protocol of a commercially available caspase-3 activity assay kit.
-
Add the cell lysate to a microplate containing the caspase-3 substrate (e.g., DEVD-AFC).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Normalize the caspase-3 activity to the total protein concentration of each sample.
-
Intracellular Reactive Oxygen Species (ROS) Assay
-
Principle: Utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
At the end of the treatment period, wash the cells once with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Express ROS levels as a percentage of the neurotoxin-only treated group.
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Phospho-Akt (Ser473) (p-Akt)
-
Total Akt
-
Cleaved Caspase-3
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts and other target proteins to β-actin.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Neuronal Viability
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± SD |
| Neurotoxin | (e.g., 100 µM Glutamate) | Value ± SD |
| This compound + Neurotoxin | 1 µM | Value ± SD |
| This compound + Neurotoxin | 10 µM | Value ± SD |
| This compound + Neurotoxin | 100 µM | Value ± SD |
Table 2: Effect of this compound on Apoptosis and Oxidative Stress
| Treatment Group | Caspase-3 Activity (Fold Change) | Intracellular ROS (% of Neurotoxin) |
| Control (Vehicle) | 1.0 ± SD | Value ± SD |
| Neurotoxin | Value ± SD | 100 ± SD |
| This compound + Neurotoxin (10 µM) | Value ± SD | Value ± SD |
Table 3: Effect of this compound on Signaling Protein Expression
| Treatment Group | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) | Cleaved Caspase-3/β-actin (Fold Change) |
| Control (Vehicle) | 1.0 ± SD | 1.0 ± SD | 1.0 ± SD |
| Neurotoxin | Value ± SD | Value ± SD | Value ± SD |
| This compound + Neurotoxin (10 µM) | Value ± SD | Value ± SD | Value ± SD |
(SD: Standard Deviation)
Conclusion
This application note provides a comprehensive framework for evaluating the neuroprotective properties of this compound. By employing models of excitotoxicity and oxidative stress, researchers can systematically assess the compound's ability to preserve neuronal viability, inhibit apoptosis, and reduce oxidative damage. The investigation of key signaling pathways such as ERK and Akt will further elucidate the molecular mechanisms underlying this compound's potential neuroprotective effects, providing valuable insights for its further development as a therapeutic agent for neurodegenerative disorders.
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Oxidant Stress and Signal Transduction in the Nervous System with the PI 3-K, Akt, and mTOR Cascade [mdpi.com]
- 5. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tropatepine solubility issues in physiological buffer
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Tropatepine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an anticholinergic agent with muscarinic antagonist properties.[1][2][3] It is primarily used as an antiparkinsonian agent and to manage extrapyramidal symptoms induced by neuroleptic medications.[1][3][4] Its chemical and physical properties are critical to understanding its solubility behavior. This compound is a weak base with very low predicted water solubility, indicating it is a lipophilic compound.[5]
Q2: Why am I observing precipitation when I dilute my this compound stock solution in a physiological buffer (e.g., PBS at pH 7.4)?
Precipitation is a common issue with this compound due to its chemical properties. The primary reasons include:
-
Low Intrinsic Solubility: The free base form of this compound is poorly soluble in water (predicted solubility of 0.000866 mg/mL).[5]
-
High pKa: this compound has a high basic pKa of approximately 9.37.[5] While at physiological pH (~7.4), it exists predominantly in its more soluble protonated (charged) form, the concentration may still exceed its solubility limit.
-
Solvent Shock: When a concentrated stock solution, typically made in an organic solvent like DMSO, is added to an aqueous buffer, the drug can rapidly precipitate out of solution as the solvent environment changes. This is because the local concentration of the drug temporarily exceeds its solubility before it can be adequately dispersed and protonated by the buffer.
Q3: Should I use the this compound free base or the hydrochloride salt?
For experiments in aqueous buffers, using the this compound hydrochloride salt is highly recommended.[6] Salt forms of weakly basic drugs generally exhibit significantly higher aqueous solubility and faster dissolution rates compared to the free base.[7] If you only have the free base, special formulation strategies will be necessary to achieve the desired concentration in your physiological buffer.
Q4: What is the maximum concentration of this compound I can expect to achieve in PBS?
The exact maximum concentration is highly dependent on the final formulation, including the percentage of any co-solvents and the precise pH of the buffer. Given its very low water solubility, achieving concentrations in the high micromolar range without formulation aids is unlikely.[5] It is crucial to experimentally determine the solubility limit for your specific buffer system and conditions.
Q5: Can I adjust the pH of my buffer to improve solubility?
Yes, adjusting the pH is a viable strategy for ionizable drugs.[8][9] Lowering the pH of the buffer (e.g., to pH 6.0-6.5) will increase the proportion of the more soluble, protonated form of this compound. However, you must consider whether a non-physiological pH is compatible with your experimental model (e.g., cell culture assays are highly sensitive to pH changes).
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃NS | [10][11] |
| Molar Mass | 333.49 g/mol | [10][11] |
| pKa (Strongest Basic) | 9.37 (Predicted) | [5] |
| Water Solubility | 0.000866 mg/mL (Predicted) | [5] |
| logP | 5.47 (Predicted) | [5] |
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a serial dilution of your stock solution to determine the maximum achievable concentration in your buffer without precipitation. | The desired final concentration may exceed the thermodynamic solubility limit of this compound in the chosen buffer system. |
| Improper Mixing | Add the stock solution dropwise into the buffer while continuously and vigorously vortexing. Avoid adding the entire stock volume at once. | This minimizes "solvent shock" by ensuring rapid dispersion of the drug, preventing localized concentrations from exceeding the solubility limit. |
| Stock Solvent | Ensure your stock is prepared in a water-miscible solvent like DMSO or Ethanol. Prepare a fresh stock solution if necessary. | Using a non-miscible solvent will prevent proper dissolution in the aqueous buffer. |
| Buffer pH | Verify the pH of your physiological buffer. If your experiment allows, try using a slightly more acidic buffer (e.g., pH 6.8). | As a weak base, this compound's solubility is higher at a lower pH where it is more extensively protonated.[8] |
Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Metastable Solution | Prepare fresh working solutions immediately before each experiment. Do not store diluted aqueous solutions of this compound. | The initially clear solution may be supersaturated. Over time, the compound can crystallize out of this metastable state. |
| Buffer Degradation/pH Shift | Use freshly prepared buffer for each experiment, especially if using bicarbonate-based buffers which can lose CO₂ and experience a pH shift. | Changes in buffer composition or pH over time can reduce the solubility of the compound.[12] |
| Adsorption to Container | Consider using low-adhesion polypropylene tubes for preparing and storing solutions. | Lipophilic compounds like this compound (high logP) can adsorb to the surfaces of glass or certain plastics, reducing the effective concentration in solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (hydrochloride salt preferred)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile, amber glass vial or low-adhesion microcentrifuge tube
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Transfer the powder to the vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Physiological Buffer
-
Objective: To dilute the concentrated stock solution into a physiological buffer while minimizing precipitation.
-
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Physiological buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile conical tube or appropriate vessel
-
Vortex mixer
-
-
Procedure:
-
Add the required volume of pre-warmed physiological buffer to a sterile tube.
-
Begin vortexing the buffer at a medium-high speed.
-
While the buffer is vortexing, add the required volume of the this compound stock solution drop-by-drop directly into the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation against a dark background.
-
Use the final working solution immediately. Do not store. Note: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum, typically below 0.5%, to avoid affecting the biological system.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH and this compound solubility.
Caption: this compound as a muscarinic receptor antagonist.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Buy this compound | 27574-24-9 [smolecule.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. UNII - 17N1U39U3Z [precision.fda.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. longdom.org [longdom.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tropatepine Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of tropatepine for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist with primary activity at the M1, M2, and M3 receptor subtypes.[1] By blocking the action of acetylcholine, this compound helps to rebalance cholinergic and dopaminergic signaling in the central nervous system.[2][3] This mechanism underlies its therapeutic use in conditions like Parkinson's disease and to counteract extrapyramidal symptoms induced by neuroleptic drugs.[2][3][4]
Q2: What is a recommended starting concentration for in vitro experiments?
Therefore, a reasonable starting range for this compound in functional in vitro assays would be from 1 nM to 1 µM . It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Which cell lines are suitable for studying this compound's effects?
The choice of cell line will depend on the research question.
-
Neuronal Cell Lines: For studying the effects of this compound on neuronal signaling and viability, human neuroblastoma cell lines like SH-SY5Y are a relevant choice.[3][6][7] Primary cortical or hippocampal neuron cultures can also be used for more physiologically relevant studies.[8][9]
-
Receptor-Expressing Cell Lines: For specific receptor binding and functional assays, cell lines engineered to express individual muscarinic receptor subtypes (e.g., CHO-K1 or HEK293 cells) are ideal.[10]
Q4: How should I prepare a stock solution of this compound?
This compound hydrochloride's solubility in aqueous solutions is limited. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[11][12]
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the desired amount of this compound hydrochloride powder.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
In a sterile microcentrifuge tube, add the DMSO to the powder.
-
Vortex or gently heat (if the compound is heat-stable) until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1% v/v ) to avoid solvent-induced cytotoxicity.[12]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
Problem: Upon adding the this compound stock solution to the aqueous cell culture medium, a precipitate forms.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | The aqueous solubility of your this compound stock has been exceeded. |
| Dilution Strategy: Prepare a more dilute stock solution in DMSO. While this will require adding a larger volume to your culture, it can help maintain solubility. Ensure the final DMSO concentration remains non-toxic to your cells.[11] | |
| Serial Dilutions: Perform serial dilutions of your concentrated stock in culture medium with vigorous mixing to facilitate dissolution. | |
| Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution to aid in dissolution.[12] | |
| Interaction with Medium Components | Components of the serum or other supplements in your culture medium may be causing the compound to precipitate. |
| Serum-Free Medium: If your experimental design allows, test the solubility of this compound in a serum-free version of your medium. | |
| Test Different Media: Try dissolving the compound in different types of basal media to identify any incompatibilities. |
Issue 2: High Background or Noisy Data in Functional Assays
Problem: Inconsistent or high background signals are observed in functional assays, such as calcium imaging or membrane potential assays.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Health | Poor cell health can lead to variable responses. |
| Optimize Seeding Density: Ensure cells are seeded at an optimal density to be in a logarithmic growth phase during the experiment. | |
| Check for Contamination: Regularly test your cell cultures for mycoplasma or other contaminants. | |
| Assay Conditions | Suboptimal assay parameters can increase variability. |
| Equilibration Time: Ensure sufficient equilibration time after adding dyes or reagents before measuring the baseline. | |
| Agonist Concentration: Use a concentration of the muscarinic agonist (e.g., carbachol, acetylcholine) that gives a robust and reproducible response (typically EC80). | |
| Compound-Related Effects | This compound itself might have fluorescent properties or interfere with the assay chemistry. |
| Run Compound-Only Controls: Include wells with this compound but without the agonist to check for any intrinsic signal. | |
| Use a Different Assay: If interference is suspected, consider using an alternative assay to measure the downstream effects of muscarinic receptor activation (e.g., cAMP assay for M2/M4 receptors). |
Issue 3: Unexpected Cytotoxicity
Problem: Significant cell death is observed at concentrations intended to be non-toxic.
Possible Causes and Solutions:
| Cause | Solution |
| High DMSO Concentration | The final concentration of DMSO in the culture medium is too high. |
| Calculate Final DMSO %: Always calculate the final percentage of DMSO in your wells. Aim for ≤0.1%.[12] | |
| Prepare a More Dilute Stock: Use a lower concentration stock solution to minimize the volume of DMSO added. | |
| Inherent Cytotoxicity | This compound may be cytotoxic to your specific cell line at the concentrations being tested. |
| Perform a Cytotoxicity Assay: Conduct a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the IC50 of this compound for your cells.[13][14] | |
| Reduce Incubation Time: If possible, shorten the incubation time with this compound to minimize toxic effects. | |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that lead to cell death.[15] |
| Use a More Selective Antagonist: If you are studying a specific muscarinic receptor subtype, consider using a more selective antagonist as a control to confirm that the observed effects are mediated by the target receptor. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Using an MTT Assay
This protocol outlines a method to assess the cytotoxicity of this compound on a chosen cell line (e.g., SH-SY5Y).
Materials:
-
This compound hydrochloride
-
DMSO
-
Chosen cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.[14]
Protocol 2: Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor of interest (e.g., from CHO-K1 cells)
-
This compound hydrochloride
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Assay buffer (e.g., PBS)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess atropine).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration. Plot the data and perform a non-linear regression analysis to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. Viability of SH-SY5Y cells is associated with purinergic P2 receptor expression alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VU0238429 solubility: ≥20 mg/mL in DMSO | 1160247-92-6 [sigmaaldrich.com]
- 5. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Evaluating Neuronal Polarity in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. Toxicity of anticancer drugs in human placental tissue explants and trophoblast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tropatepine HPLC Analysis
Welcome to the technical support center for Tropatepine HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the HPLC analysis of this compound?
A1: The most frequent challenges in this compound HPLC analysis include peak tailing, poor resolution between this compound and its metabolites, retention time shifts, and baseline noise or drift. These issues often stem from the basic nature of this compound and its interaction with the stationary phase.
Q2: Why does my this compound peak show significant tailing?
A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based C18 columns.[1][2] To mitigate this, consider the following:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce their interaction with the protonated amine of this compound.[1][2]
-
Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[3]
-
Column Choice: Employ a modern, high-purity silica column with end-capping or a column with a different stationary phase chemistry designed for basic compounds.
Q3: I am having trouble separating this compound from its metabolites, northis compound and this compound S-oxide. How can I improve the resolution?
A3: Improving the resolution between this compound and its closely related metabolites requires careful optimization of chromatographic conditions. Here are some strategies:
-
Optimize Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase the retention times of all compounds, which may improve separation.[4]
-
Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of this compound and its metabolites to different extents, thereby affecting their retention and improving selectivity.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and enhance separation efficiency.[5][6]
Q4: My retention times for this compound are shifting between injections. What could be the cause?
A4: Retention time shifts can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run, especially after a gradient elution.[7]
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed to prevent changes in composition over time.[7]
-
Pump Issues: Fluctuations in pump pressure or flow rate can lead to inconsistent retention times. Check for leaks, air bubbles in the pump heads, and worn pump seals.[8]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[7]
Q5: What are the likely degradation products of this compound under forced degradation conditions?
A5: While specific forced degradation studies on this compound are not extensively published, based on its structure and known metabolites, potential degradation products could arise from:
-
Hydrolysis: The ester linkage in this compound could be susceptible to acid and base hydrolysis, yielding tropine and 2-phenyl-2-(2-thienyl)acetic acid.
-
Oxidation: The sulfur atom in the dibenzothiepine ring and the nitrogen in the tropane ring are susceptible to oxidation, potentially forming this compound S-oxide and this compound N-oxide, respectively. Northis compound is a known metabolite formed by N-demethylation.
-
Photodegradation: Exposure to light may lead to the formation of various photoproducts. It is recommended to protect this compound solutions from light.
Troubleshooting Guides
This section provides a structured approach to resolving common problems in this compound HPLC analysis.
Problem 1: Peak Tailing
| Possible Cause | Solution |
| Secondary interactions with residual silanols | Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or citrate).[1][2] Add a competing base like 0.1% triethylamine (TEA) to the mobile phase.[3] Use an end-capped C18 column or a column specifically designed for basic compounds. |
| Column Overload | Reduce the injection volume or dilute the sample.[9] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase. |
Problem 2: Poor Resolution
| Possible Cause | Solution |
| Inadequate Selectivity | Modify the mobile phase composition by changing the organic modifier (acetonitrile vs. methanol) or adjusting the pH.[5] |
| Insufficient Efficiency | Use a longer column or a column with smaller particles to increase the number of theoretical plates.[5][6] |
| Suboptimal Retention | Decrease the organic solvent concentration in the mobile phase to increase the retention factor (k').[4] |
Problem 3: Retention Time Variability
| Possible Cause | Solution |
| Unstable Column Temperature | Use a column oven to maintain a consistent temperature.[7] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily, ensure thorough mixing, and degas properly.[7] |
| Pump Malfunction | Check for leaks, purge the pump to remove air bubbles, and inspect pump seals for wear.[8] |
| Insufficient Equilibration Time | Allow at least 10-15 column volumes of mobile phase to pass through the column before starting the analysis.[7] |
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This method is a modern adaptation based on principles for analyzing tropane alkaloids and other basic compounds.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 229 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
Note: This method serves as a starting point and may require further optimization based on the specific sample matrix and HPLC system.
Visualizations
Troubleshooting Workflow for this compound HPLC Analysis
Caption: A logical workflow for troubleshooting common HPLC issues.
Impact of Mobile Phase pH on this compound Retention
Caption: Effect of pH on this compound-silanol interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. researchgate.net [researchgate.net]
Avoiding off-target effects of Tropatepine in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Tropatepine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an anticholinergic agent that functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2] It competitively blocks the binding of the neurotransmitter acetylcholine to all five muscarinic receptor subtypes (M1-M5).[1] This action inhibits the parasympathetic nervous system's functions in various tissues.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effects of this compound are due to its blockade of muscarinic receptors. In a research context, if the goal is to block a specific muscarinic receptor subtype in a specific tissue, any effects mediated by other muscarinic receptor subtypes in that tissue or any other tissue are considered on-target but undesirable effects for that specific experiment. These widespread anticholinergic effects include dry mouth, blurred vision, urinary retention, and constipation.
Q3: What are the potential off-target effects of this compound?
A true off-target effect occurs when a drug interacts with a completely different class of receptors or proteins. Due to its dibenzothiepin structure, which is different from other common anticholinergics like trihexyphenidyl and benztropine, this compound's off-target profile could be unique.[3] While comprehensive public screening data for this compound is limited, compounds with similar structures can sometimes interact with other G-protein coupled receptors (GPCRs) such as dopamine, serotonin, or histamine receptors, or various ion channels.[4][5][6][7][8]
Q4: At what concentration should I use this compound to minimize off-target effects?
The optimal concentration of this compound should be determined empirically for each experimental system. It is crucial to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect without causing confounding off-target or widespread on-target effects. Without a published binding affinity profile for this compound across a wide range of receptors, it is difficult to predict a specific concentration at which off-target effects will become prominent. As a general principle, using a concentration significantly higher than the Ki or IC50 for the intended muscarinic receptor target increases the risk of off-target binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected cellular response not consistent with muscarinic receptor blockade. | Off-target effect: this compound may be interacting with other receptors or signaling pathways in your experimental system. | 1. Confirm On-Target Effect: Use a well-characterized, structurally different muscarinic antagonist (e.g., Atropine, NMS) as a positive control. If this compound produces the expected effect and this compound does not, or produces a different effect, an off-target action is likely. 2. Rescue Experiment: Co-incubate with an excess of the natural ligand (acetylcholine) or a potent muscarinic agonist. If the effect of this compound is not reversed, it is likely an off-target effect. 3. Cell Line Validation: Use cell lines that do not express the suspected off-target receptor to see if the anomalous effect disappears. |
| High background or variable results in functional assays (e.g., Calcium Flux, cAMP). | Widespread on-target effects: this compound is non-selective and will block all expressed muscarinic receptor subtypes (M1-M5). If your cells express multiple subtypes coupled to different signaling pathways, the net effect can be complex and variable. | 1. Characterize Receptor Expression: Perform qPCR or Western blot to determine which muscarinic receptor subtypes are expressed in your cell model. 2. Use Subtype-Selective Antagonists: Employ antagonists with known selectivity for different muscarinic subtypes as controls to dissect the contribution of each subtype to the overall response. 3. Optimize Concentration: Perform a careful dose-response titration to find a concentration that may favor the desired on-target effect. |
| In vivo results are inconsistent with in vitro data. | Pharmacokinetic/Pharmacodynamic (PK/PD) issues or complex physiological responses: this compound's anticholinergic effects can alter systemic physiology (e.g., heart rate, gut motility), which can indirectly affect your experimental endpoint. | 1. PK/PD Modeling: If possible, measure the concentration of this compound in the tissue of interest to ensure it is within the effective range determined in vitro. 2. Use Localized Delivery: If the target is in a specific brain region or peripheral tissue, consider local administration (e.g., stereotactic injection, local perfusion) to minimize systemic anticholinergic effects. |
Data Presentation
Table 1: Reference Binding Affinities (Ki in nM) of Non-Selective Muscarinic Antagonists
| Receptor | Atropine (Ki, nM) | Scopolamine (Ki, nM) | Potential Off-Target Concern |
| Muscarinic M1 | ~1-2 | ~1-2 | On-Target |
| Muscarinic M2 | ~1-2 | ~1-2 | On-Target |
| Muscarinic M3 | ~1-2 | ~1-2 | On-Target |
| Muscarinic M4 | ~1-2 | ~1-2 | On-Target |
| Muscarinic M5 | ~1-2 | ~1-2 | On-Target |
| Dopamine D2 | >10,000 | >10,000 | Low |
| Serotonin 5-HT2A | >1,000 | >1,000 | Low |
| Histamine H1 | ~500-1000 | ~20-50 | Moderate (Scopolamine) |
| α1-Adrenergic | >1,000 | >1,000 | Low |
Note: These are approximate values compiled from various sources and should be used for illustrative purposes only. Actual values can vary depending on the assay conditions.
Experimental Protocols
Radioligand Competition Binding Assay to Determine On- and Off-Target Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for a receptor of interest by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., M1-M5, D2, 5-HT2A).
-
Radiolabeled ligand (e.g., [3H]-N-Methylscopolamine ([3H]-NMS) for muscarinic receptors).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (cold Assay Buffer).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Preparation: Add 25 µL of Assay Buffer to all wells. Add 25 µL of buffer to "Total Binding" wells. Add 25 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Atropine) to "Non-Specific Binding" (NSB) wells. Add 25 µL of serially diluted this compound to the experimental wells.
-
Radioligand Addition: Add 25 µL of the radiolabeled ligand (e.g., [3H]-NMS at a concentration near its Kd) to all wells.
-
Membrane Addition: Add 50 µL of the cell membrane preparation to all wells. The final volume is 100 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux for Gq-Coupled Receptors (M1, M3, M5)
This assay measures the ability of this compound to block agonist-induced calcium mobilization downstream of Gq-coupled receptors.
Materials:
-
Cells expressing the Gq-coupled receptor of interest (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Muscarinic agonist (e.g., Carbachol).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow overnight.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with Assay Buffer. Add different concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject a concentration of the agonist (e.g., Carbachol) that gives a sub-maximal response (EC80) and continue recording the fluorescence for 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline). Plot the response as a function of this compound concentration and fit the curve to determine the IC50.
Functional Assay: cAMP Accumulation for Gi-Coupled Receptors (M2, M4)
This assay measures the ability of this compound to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing the Gi-coupled receptor of interest (e.g., HEK-M2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., Acetylcholine).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Stimulation: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor.
-
Compound Addition: In a 96-well plate, add this compound at various concentrations.
-
Agonist and Forskolin Addition: Add the muscarinic agonist (at its EC50) and a fixed concentration of Forskolin to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels as a function of this compound concentration. The ability of this compound to reverse the agonist-induced inhibition of the Forskolin response will result in an increase in cAMP. Fit the data to determine the IC50.
Mandatory Visualizations
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 27574-24-9 [smolecule.com]
- 4. Presynaptic receptors for dopamine, histamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tropatepine In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tropatepine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an anticholinergic agent that acts as a non-selective muscarinic acetylcholine receptor antagonist. By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. This action is the basis for its use as an antiparkinsonian agent, as it helps to manage extrapyramidal symptoms.[1][2][3]
Q2: What are the general characteristics of this compound hydrochloride?
This compound hydrochloride is the salt form of this compound. Its basic chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₄ClNS |
| Molecular Weight | 369.95 g/mol |
| Water Solubility | 0.000866 mg/mL (very low) |
| logP | 5.47 |
Source: DrugBank[1], PubChem[4]
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound for in vivo administration.
Cause: this compound has very low water solubility, making it challenging to prepare solutions for injection.
Solution:
-
Vehicle Selection: Avoid using simple aqueous solutions like saline or water alone. A co-solvent system is necessary. A recommended starting formulation for compounds with low water solubility is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS[2]
-
-
Sonication: To aid dissolution, sonicate the solution.[2]
-
Suspension for Oral Gavage: If high doses are required for oral administration, preparing a homogenous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) is a suitable alternative.[2]
Experimental Protocol: Vehicle Preparation for a Compound Soluble in DMSO
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound and vortex until dissolved.
-
Add 40% of the final volume of PEG300 and vortex thoroughly.
-
Add 5% of the final volume of Tween-80 and vortex until the solution is clear.
-
Finally, add 45% of the final volume of saline or PBS and vortex to create a homogenous solution.
Problem 2: Concerns about the stability of the prepared this compound solution.
Cause: The stability of this compound in solution, particularly aqueous-based solutions, can be a concern, potentially affecting experimental reproducibility. While specific stability data for this compound is limited, information from related tropane alkaloids like atropine can provide guidance.
Solution:
-
pH Adjustment: Atropine, a similar tropane alkaloid, is most stable in acidic conditions (pH 3-6).[5] Consider adjusting the pH of your final formulation to this range if compatible with your experimental design and animal welfare guidelines.
-
Fresh Preparation: It is highly recommended to prepare the this compound solution fresh for each experiment to minimize degradation.
-
Storage: If short-term storage is unavoidable, store the solution at 4°C and protect it from light. However, a pilot stability study using your specific formulation is advisable to confirm potency over the storage period.
Problem 3: Unexpected behavioral or physiological effects in experimental animals.
Cause: As a muscarinic antagonist, this compound can induce a range of side effects consistent with its anticholinergic properties. These may not be the intended therapeutic effect being studied and can confound results.
Solution:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window that minimizes adverse effects.
-
Observe for Anticholinergic Side Effects: Closely monitor animals for common anticholinergic effects observed in rodents, which can include:
-
Dry mouth (leading to decreased food intake)
-
Blurred vision
-
Constipation
-
Urinary retention
-
Sedation or drowsiness
-
Changes in motor activity
-
-
Control Groups: Ensure your experimental design includes appropriate vehicle-only control groups to differentiate the effects of this compound from those of the administration vehicle.
Table: Potential Anticholinergic Side Effects in Rodents
| Side Effect Category | Potential Observation in Rodents |
| Secretions | Reduced salivation, dry bedding from licking |
| Gastrointestinal | Reduced fecal output, signs of abdominal discomfort |
| Urinary | Reduced urination frequency |
| Ocular | Dilated pupils |
| Central Nervous System | Sedation, altered locomotor activity, memory impairment |
Problem 4: Inconsistent results or lack of efficacy.
Cause: This can be due to a variety of factors including improper administration, incorrect dosage, or rapid metabolism of the compound.
Solution:
-
Administration Technique: Ensure proper administration technique for the chosen route (oral gavage or intraperitoneal injection). Refer to the detailed protocols below.
-
Dosage: The average prescribed dose in human clinical studies was around 20 mg.[3] However, direct translation of dosage to animal models is not appropriate. A thorough literature search for in vivo studies with similar anticholinergic compounds and a pilot dose-finding study are essential.
Experimental Protocols
Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring a firm grip on the loose skin at the back of the neck to prevent head movement. The body of the mouse should be supported.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, aiming towards the esophagus. The needle should pass easily without resistance.
-
Substance Administration: Slowly administer the prepared this compound solution or suspension. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse with its abdomen facing upwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the this compound solution. The maximum recommended volume for IP injection in mice is typically 10-20 mL/kg.
Visualizations
Caption: this compound's anticholinergic mechanism of action.
Caption: General workflow for in vivo experiments with this compound.
Caption: A logical approach to troubleshooting common issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H23NS | CID 3034047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Tropatepine Synthesis
Welcome to the technical support center for the synthesis of Tropatepine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound involves a two-step process. The first step is a Grignard reaction between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one to form the intermediate alcohol. The second step is the dehydration of this alcohol to yield the final product, this compound.[1][2]
Q2: What are the critical parameters for the Grignard reaction step?
A2: The Grignard reaction is highly sensitive to moisture and air. Therefore, anhydrous conditions are crucial for success. This includes using dry solvents (e.g., anhydrous ether or toluene), oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Activation of magnesium turnings, for instance with iodine or methyl iodide, can be beneficial for initiating the Grignard reagent formation.
Q3: What are common side reactions during the Grignard step?
A3: A common side reaction is the formation of biphenyl-type impurities through the coupling of the Grignard reagent. Additionally, if the starting dibenzo[b,e]thiepin-11(6H)-one contains ester impurities, the Grignard reagent can add twice, leading to the formation of tertiary alcohol byproducts. The presence of any moisture will quench the Grignard reagent, reducing the yield.
Q4: What reagents are suitable for the dehydration of the intermediate alcohol?
A4: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for the dehydration of the tertiary alcohol intermediate to form the exocyclic double bond in this compound.[3] Other acidic reagents can also be employed, but reaction conditions should be carefully optimized to avoid side reactions.
Q5: How can I purify the final this compound product?
A5: Purification can be achieved through a combination of techniques. An initial acid-base extraction is effective for separating the basic this compound from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer is then basified, and the this compound is back-extracted into an organic solvent. Further purification can be achieved by crystallization or column chromatography.
Q6: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction and determining the purity of the final product.[4] A reversed-phase C18 column with a suitable mobile phase, such as a mixture of acetonitrile and a buffer, can be used.[4] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of Grignard adduct (intermediate alcohol) | 1. Incomplete formation of the Grignard reagent due to inactive magnesium or wet conditions. 2. Presence of moisture in reagents or glassware, quenching the Grignard reagent. 3. Low reactivity of 3-chlorotropane. | 1. Activate magnesium turnings with a small crystal of iodine or a few drops of methyl iodide before adding 3-chlorotropane. 2. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere. Use anhydrous solvents. 3. Consider using a co-solvent like tetrahydrofuran (THF) to improve the solubility and reactivity of the Grignard reagent. |
| Low yield of this compound after dehydration | 1. Incomplete dehydration of the intermediate alcohol. 2. Formation of side products during dehydration, such as rearranged isomers. 3. Degradation of the product during workup. | 1. Ensure a sufficient molar excess of the dehydrating agent (e.g., POCl₃) is used. Optimize reaction temperature and time. 2. Use mild dehydration conditions. Control the temperature carefully to minimize side reactions. 3. Perform the workup at a lower temperature and avoid prolonged exposure to strong acids or bases. |
| Presence of significant impurities in the final product | 1. Unreacted starting materials (dibenzo[b,e]thiepin-11(6H)-one). 2. Formation of northis compound or S-oxide derivatives.[4] 3. Biphenyl-type impurities from the Grignard reaction. | 1. Ensure the Grignard reagent is added in a slight excess to drive the reaction to completion. 2. Optimize purification by acid-base extraction followed by column chromatography or recrystallization. 3. Use a less polar solvent for the Grignard reaction to minimize biphenyl formation. Purify via column chromatography. |
| Difficulty in purifying this compound by crystallization | 1. Presence of oily impurities that inhibit crystallization. 2. Choosing an inappropriate crystallization solvent. | 1. First, purify the crude product by column chromatography to remove oily impurities. 2. Screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization. |
Experimental Protocols
Please note: These are generalized protocols and should be optimized for specific laboratory conditions.
Step 1: Grignard Reaction - Synthesis of the Intermediate Alcohol
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine. Gently heat the flask until violet vapors are observed. Allow to cool to room temperature.
-
Grignard Reagent Formation: Add anhydrous diethyl ether or toluene to the flask. Slowly add a solution of 3-chlorotropane in the same anhydrous solvent through the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Reaction with Ketone: Once the Grignard reagent has formed (the solution turns cloudy and the magnesium is consumed), cool the mixture in an ice bath. Slowly add a solution of dibenzo[b,e]thiepin-11(6H)-one in the same anhydrous solvent.
-
Reaction Completion and Quench: After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC). Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate alcohol.
Step 2: Dehydration - Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude intermediate alcohol in a suitable anhydrous solvent such as pyridine or dichloromethane.
-
Addition of Dehydrating Agent: Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and then heat to reflux for a period of time, monitoring the reaction by TLC or HPLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the mixture with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of >10.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by crystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 27574-24-9 [smolecule.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tropatepine Precipitation in Aqueous Solutions
Welcome to the technical support center for Tropatepine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound and to provide guidance on preventing its precipitation during experiments.
Troubleshooting Guide: Resolving this compound Precipitation
Encountering precipitation with this compound in your aqueous solutions can be a significant hurdle. This guide provides a systematic approach to diagnose and resolve this issue.
Immediate Troubleshooting Steps
-
Observe the Precipitate: Note the nature of the precipitate (e.g., crystalline, amorphous, cloudy) and when it occurs (e.g., immediately upon dissolution, after a period of time, upon temperature change). This information can provide clues about the cause of precipitation.
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limit of this compound in your specific solvent system.
-
Check for Contamination: Ensure all glassware is scrupulously clean and that no residual contaminants are present that could act as nucleation sites for precipitation.
Systematic Troubleshooting Workflow
If immediate steps do not resolve the issue, follow this systematic workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider?
A1: Understanding the fundamental properties of this compound is the first step in preventing precipitation.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₂₂H₂₃NS[1] | - |
| Molar Mass | 333.49 g/mol [1] | Important for calculating molar concentrations. |
| Water Solubility | Very low (practically insoluble) | Direct dissolution in neutral aqueous solutions is challenging. |
| pKa (Strongest Basic) | 9.37[2] | As a weak base, solubility dramatically increases in acidic pH. |
| Form | Typically a solid powder | Requires dissolution in a suitable solvent system. |
Q2: How does pH affect the solubility of this compound?
A2: this compound is a tertiary amine and a weak base with a pKa of 9.37[2]. In aqueous solutions, its solubility is highly dependent on the pH.
-
At pH values below its pKa , this compound will be protonated, forming a more soluble cationic species. For optimal solubility, it is recommended to maintain the pH of the solution at least 2 units below the pKa (i.e., pH < 7.37).
-
At pH values above its pKa , the uncharged, free base form predominates, which has very low aqueous solubility and is prone to precipitation.
Caption: Relationship between pH and this compound solubility.
Q3: Can I use co-solvents to improve this compound solubility?
A3: Yes, using water-miscible organic co-solvents is a common and effective strategy. These solvents can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds like this compound.
| Co-solvent | Recommended Starting Concentration (v/v) | Notes |
| Ethanol | 10-20% | A commonly used and effective co-solvent. |
| Propylene Glycol (PG) | 5-15% | Often used in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 5-10% | Can also act as a stabilizer. |
| Dimethyl Sulfoxide (DMSO) | <1% (for in vitro assays) | A powerful solvent, but use should be minimized in biological experiments due to potential toxicity. |
Q4: Are there any specific excipients that can help prevent precipitation?
A4: Yes, certain excipients can be used to enhance and maintain the solubility of this compound in aqueous solutions.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes that are more water-soluble[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.
-
Surfactants: Non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Poloxamers, can be used at concentrations above their critical micelle concentration (CMC) to form micelles that entrap the hydrophobic this compound molecules, thereby increasing their apparent solubility.
Q5: What is the best way to prepare a stock solution of this compound?
A5: Based on its physicochemical properties, the following protocol is recommended for preparing a stable stock solution.
Experimental Protocol: Preparation of a this compound Stock Solution
Objective: To prepare a stable, aqueous stock solution of this compound with minimal risk of precipitation.
Materials:
-
This compound powder
-
Deionized water
-
A suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Co-solvent (e.g., Ethanol or Propylene Glycol)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Wetting: In a clean glass beaker, add a small volume of the chosen co-solvent (e.g., ethanol) to the this compound powder to create a slurry. This helps to wet the powder and facilitates its dissolution.
-
Addition of Acidic Buffer: While stirring, slowly add the acidic buffer to the slurry. The acidic pH will promote the protonation of this compound, significantly increasing its solubility.
-
Volume Adjustment: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with the acidic buffer and add the rinsing to the volumetric flask to ensure all the this compound is transferred. Bring the solution to the final desired volume with the acidic buffer.
-
pH Verification: Measure the final pH of the solution to ensure it is within the desired acidic range (e.g., pH 4.0 - 5.0).
-
Filtration (Optional): If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter compatible with your solvent system.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically 2-8°C or as specified by the manufacturer) and protected from light.
By following these guidelines and protocols, researchers can significantly reduce the likelihood of this compound precipitation, ensuring the accuracy and reproducibility of their experimental results. For persistent issues, further formulation development may be required.
References
Degradation profile of Tropatepine under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation profile of Tropatepine. The information is designed to address common issues encountered during experimental stress testing.
Troubleshooting Guides
This section addresses specific problems that may arise during the forced degradation studies of this compound.
Issue 1: Inconsistent or Unexpected Degradation Results
| Potential Cause | Troubleshooting Steps |
| Incorrect Stress Conditions | Verify the concentration of the stressor (acid, base, oxidizing agent), temperature, and duration of the experiment. Ensure consistency across all samples. For example, when testing acidic hydrolysis, ensure the molarity of the acid and the temperature are precisely controlled. |
| Sample Preparation Inconsistency | Ensure a consistent and validated sample preparation method. Variations in sample dissolution, dilution, or extraction can lead to variable results. |
| Analytical Method Variability | Check the performance of the analytical method (e.g., HPLC). System suitability tests should be performed before each run to ensure the system is performing adequately. |
| Contamination | Ensure all glassware and reagents are clean and free of contaminants that could catalyze or interfere with the degradation process. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration). A gradient elution may be necessary to resolve all degradation products from the parent drug. |
| Column Degradation | The HPLC column may degrade under harsh mobile phase conditions or with repeated injections of stress samples. Flush the column regularly and replace it if performance deteriorates. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and reinject. |
| Matrix Effects | If analyzing formulated products, excipients may interfere with the chromatography. Perform a placebo study to identify any interfering peaks. |
Issue 3: Mass Imbalance in Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Non-UV Active Degradants | Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a mass spectrometer (LC-MS) to identify any non-UV active degradants. |
| Volatile Degradants | Degradation may produce volatile compounds that are lost during sample preparation or analysis. |
| Adsorption of Degradants | Degradation products may adsorb to the sample container or HPLC column. |
| Incomplete Elution | All degradation products may not be eluting from the HPLC column. Modify the mobile phase or gradient to ensure all components are eluted. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation products of this compound?
Based on its chemical structure, this compound is susceptible to hydrolysis of the ester group and oxidation of the sulfur atom in the dibenzothiepine ring. Therefore, the expected major degradation products are likely to be related to these reactions. Metabolic studies have identified Northis compound and this compound S-oxide.[1]
Q2: What are the typical stress conditions for forced degradation of this compound?
While specific optimal conditions need to be experimentally determined, typical starting points for forced degradation studies are as follows. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
| Stress Condition | Typical Reagent and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 60°C for 2 to 24 hours.[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C for 1 to 24 hours.[3] |
| Oxidation | 3% to 30% H₂O₂ at room temperature for 2 to 24 hours.[4] |
| Thermal Degradation | 60°C to 80°C for 24 to 72 hours (in solid state and in solution). |
| Photodegradation | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients. The development process involves:
-
Performing forced degradation studies to generate all potential degradation products.
-
Developing an analytical method (typically RP-HPLC) that can separate the parent drug from all degradation products.
-
Validating the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness, etc.).
Q4: My this compound sample shows significant degradation under photolytic conditions. How can I protect it?
If this compound is found to be photolabile, it should be protected from light during manufacturing, storage, and handling. This can be achieved by using amber-colored containers, opaque packaging, and conducting experimental work under low-light conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To a suitable volume of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 60°C for 8 hours. At appropriate time points, withdraw samples, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
Base Hydrolysis: To a suitable volume of the stock solution, add an equal volume of 1 M NaOH. Keep the solution at room temperature for 8 hours. At appropriate time points, withdraw samples, neutralize with 1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 8 hours. At appropriate time points, withdraw samples and dilute with mobile phase.
-
Thermal Degradation: Place a sample of solid this compound and a solution of this compound in a temperature-controlled oven at 80°C for 48 hours. At appropriate time points, withdraw samples, and for the solid sample, dissolve and dilute to the target concentration.
-
Photolytic Degradation: Expose a solution of this compound to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 229 nm[1]
-
Injection Volume: 10 µL
Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study.
-
Inject each sample into the HPLC system.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Optimize the chromatographic conditions (mobile phase composition, gradient, flow rate, etc.) to achieve adequate resolution (Rs > 2) between all peaks.
-
Validate the final method as per ICH guidelines.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Workflow for Identification of this compound Degradation Products.
References
- 1. Simultaneous determination of this compound and its major metabolites by high-performance liquid chromatographic-mass spectrometric identification. Application to metabolic and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Tropatepine In Vitro Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Tropatepine in in vitro settings, with a specific focus on the critical role of pH in experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity in in vitro assays?
Q2: How does pH affect the binding of this compound to muscarinic receptors?
A2: this compound, as a muscarinic antagonist, likely contains a titratable amine group. The protonation state of this group, which is pH-dependent, can influence its binding to muscarinic receptors. Generally, for muscarinic antagonists, a positive charge on this amine is favorable for binding.[1] Furthermore, the pH of the experimental buffer can alter the ionization state of amino acid residues within the receptor's binding pocket. Studies on other muscarinic antagonists have shown that a low pH (e.g., 6.0) can have a slight inhibitory effect on binding, suggesting that certain receptor residues need to be deprotonated for optimal interaction.[1] Conversely, a high pH (above 8.0) may accelerate the conversion of high-affinity receptors to a low-affinity state.[1]
Q3: What buffer system is recommended for in vitro experiments with this compound?
A3: A buffered solution that can reliably maintain a physiological pH of 7.4 is crucial. Commonly used buffers for in vitro receptor binding and functional assays include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often used at a concentration of 10-20 mM.
-
Phosphate-Buffered Saline (PBS): A standard buffer for many biological applications.
The choice of buffer should also consider the specific requirements of the cell type or tissue preparation being used.
Q4: Can I dissolve this compound in an acidic or basic solution for my stock?
A4: It is generally advisable to dissolve this compound in a solvent like DMSO for a concentrated stock solution. Subsequent dilutions should be made in the assay buffer to achieve the final desired concentration at a physiological pH. Exposing this compound to harsh acidic or basic conditions for extended periods during stock preparation should be avoided as it may affect its stability and activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound activity observed. | Suboptimal pH of the assay buffer. | Verify the pH of your assay buffer and adjust it to 7.4. Ensure the buffer has adequate buffering capacity to maintain this pH throughout the experiment. |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a recently prepared stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background signal or non-specific binding. | Incorrect ionic strength of the buffer. | Optimize the salt concentration in your assay buffer. Typically, physiological salt concentrations are recommended. |
| pH-induced changes in receptor conformation. | Ensure the pH is stable and within the optimal range (around 7.4) to maintain the native conformation of the muscarinic receptors. | |
| Inconsistent results between experiments. | Fluctuations in experimental pH. | Calibrate your pH meter regularly and ensure accurate and consistent preparation of all buffers and solutions. Consider measuring the pH of the final assay medium before each experiment. |
Experimental Protocols
General Protocol for a Radioligand Binding Assay with this compound
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., M1, M2, or M3).
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a multi-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radiolabeled antagonist.
-
Varying concentrations of this compound (or vehicle for total binding).
-
For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
-
Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can then be used to calculate the inhibitory constant (Ki).
Visualizations
Signaling Pathways of Muscarinic Receptors Antagonized by this compound
This compound is a non-selective muscarinic antagonist, meaning it can block the signaling of multiple muscarinic receptor subtypes.[2] The primary subtypes it affects are M1, M2, and M3.[2]
Caption: Signaling pathways of M1/M3 and M2 muscarinic receptors blocked by this compound.
Experimental Workflow for pH Optimization of this compound Activity
Caption: Logical workflow for determining the optimal pH for this compound activity in vitro.
References
Validation & Comparative
Comparative Binding Affinity of Tropatepine and Atropine at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Affinity Data
The following tables summarize the binding affinities (pKi and Ki values) of atropine for the five human muscarinic acetylcholine receptor subtypes (M1-M5). The pKi value is the negative logarithm of the Ki value, a measure of the binding affinity of a ligand to a receptor. A higher pKi value indicates a stronger binding affinity.
Table 1: Binding Affinity of Atropine for Human Muscarinic Acetylcholine Receptors
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.7 - 9.52 | 0.3 - 2 |
| M2 | 8.9 - 9.2 | 0.63 - 1.26 |
| M3 | 9.0 - 9.48 | 0.33 - 1 |
| M4 | 8.8 - 9.1 | 0.79 - 1.58 |
| M5 | 8.9 | 1.26 |
Data compiled from various sources.
Table 2: Binding Affinity of Tropatepine for Human Muscarinic Acetylcholine Receptors
| Receptor Subtype | pKi | Ki (nM) |
| M1 | Data not available | Data not available |
| M2 | Data not available | Data not available |
| M3 | Data not available | Data not available |
| M4 | Data not available | Data not available |
| M5 | Data not available | Data not available |
This compound is documented as a muscarinic antagonist used as an antiparkinsonian agent[1]. However, specific binding affinity data (Ki or IC50 values) for each of the five muscarinic receptor subtypes were not found in the reviewed literature.
Experimental Protocols
The determination of binding affinities for compounds like this compound and atropine is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Competitive Radioligand Binding Assay Protocol
1. Materials:
- Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
- Radioligand: A radioactively labeled antagonist with high affinity for the target receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
- Competing Ligands: Unlabeled this compound and atropine at various concentrations.
- Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ at a physiological pH.
- Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
- Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Procedure:
- Incubation: A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled competing ligand (this compound or atropine).
- Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.
- Separation: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competing ligand.
- The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
References
Tropatepine vs. Benztropine for Extrapyramidal Symptom Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tropatepine and benztropine, two anticholinergic agents used in the management of extrapyramidal symptoms (EPS), a common side effect of antipsychotic medications. While both drugs target the cholinergic system to alleviate these movement disorders, this guide, based on available scientific literature, aims to delineate their respective profiles to inform research and clinical development.
Executive Summary
Extrapyramidal symptoms, including acute dystonia, akathisia, and parkinsonism, arise from an imbalance in neurotransmitter systems, primarily a dopamine blockade in the nigrostriatal pathway leading to a relative excess of acetylcholine. Both this compound and benztropine act as muscarinic receptor antagonists to counteract this cholinergic overactivity.
Direct head-to-head clinical trials comparing this compound and benztropine are notably absent in the current body of scientific literature. Therefore, this comparison is synthesized from individual studies and pharmacological profiles of each compound. A 1976 clinical study on this compound hydrochloride suggests its efficacy is comparable to other synthetic antiparkinsonian drugs for akinesia and tremor, with potentially better activity against akathisia and tardive dyskinesia.[1] Benztropine is a well-established treatment for drug-induced EPS, with its efficacy and side effect profile documented in various studies, including comparisons with other agents like amantadine.
Mechanism of Action and Signaling Pathways
Both this compound and benztropine are anticholinergic drugs that primarily function by antagonizing muscarinic acetylcholine receptors.[2][3] This action helps to restore the balance between dopamine and acetylcholine neurotransmission in the basal ganglia, which is disrupted by dopamine D2 receptor-blocking antipsychotic agents.[4]
This compound acts as a non-selective antagonist of muscarinic receptors (M1, M2, and M3).[3] Its action on M1 receptors in the central nervous system is key to its therapeutic effect in neurological disorders.[3]
Benztropine also exhibits potent anticholinergic activity by blocking muscarinic receptors, with a potency approximately half that of atropine when administered orally.[2][5] In addition to its primary anticholinergic action, benztropine also inhibits the reuptake of dopamine, which may contribute to its efficacy in treating parkinsonian symptoms.[6][7]
Comparative Efficacy Data
Direct comparative efficacy data from head-to-head trials of this compound and benztropine is unavailable. The following tables summarize findings from separate clinical investigations.
Table 1: Summary of this compound Efficacy in Neuroleptic-Induced EPS
| Symptom | Efficacy Comparison | Source |
| Akineto-hypertonia | Similar to other synthetic antiparkinson drugs | [1] |
| Tremor | Similar to other synthetic antiparkinson drugs | [1] |
| Akathisia | Better than other synthetic antiparkinson drugs | [1] |
| Abnormal dyskinetic movements | Better (less frequently) than other synthetic antiparkinson drugs | [1] |
Table 2: Summary of Benztropine Efficacy in Neuroleptic-Induced EPS
| Comparator | Outcome | Source |
| Amantadine | Comparable efficacy in improving Parkinsonism, Dystonia, and Akathisia scores. | [8] |
| Placebo | Withdrawal of benztropine led to a significant increase in overall EPS scores. | [9] |
| Prophylactic use | No significant effect in reducing the rate of EPS in chlorpromazine recipients. | [8] |
Experimental Protocols
Detailed experimental protocols from early studies are often not as comprehensive as in modern clinical trials. However, the available information is summarized below.
This compound Hydrochloride for Neuroleptic-Induced Extrapyramidal Syndromes (1976)
-
Study Design: Clinical study.
-
Participants: 218 patients with neuroleptic-induced extrapyramidal syndromes (184 oral, 34 injection).
-
Intervention: this compound hydrochloride administered orally (average dose ~20 mg) or via injection.
-
Assessment: Clinical evaluation of antiparkinsonian activity against various extrapyramidal symptoms.
-
Outcome Measures: Comparison of this compound's activity on akineto-hypertonia, tremor, akathisia, and abnormal dyskinetic movements relative to other synthetic antiparkinsonian drugs. Tolerance and toxic effects were also monitored through clinical and biological examinations.[1]
Benztropine Withdrawal Study in Patients on Long-Term Antipsychotics
-
Study Design: 12-week double-blind, crossover study.
-
Participants: 39 adult in-patients on long-term antipsychotics, stabilized on benztropine mesylate 2 mg twice daily.
-
Intervention: Gradual withdrawal of benztropine versus placebo.
-
Assessment: The Colombia Scale was used to determine extrapyramidal side effects.
-
Outcome Measures: Change in overall EPS scores. The study also evaluated predictors of EPS increase.[9]
References
- 1. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Benztropine Mesylate? [synapse.patsnap.com]
- 7. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. How effective is benztropine at preventing extrapyramidal symptoms (EPS)? [inpharmd.com]
- 9. A study of the need for anticholinergic medication in patients treated with long-term antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Tropatepine and Scopolamine
A comprehensive guide for researchers and drug development professionals on the in vivo efficacy of two prominent anticholinergic agents, Tropatepine and Scopolamine. This document provides a detailed comparison of their mechanisms of action, supported by available experimental data and protocols, to aid in informed decision-making for future research and development.
Introduction
This compound and scopolamine are both anticholinergic drugs that function by antagonizing muscarinic acetylcholine receptors.[1][2] While they share a common overarching mechanism, their primary therapeutic applications and the extent of their characterization in in vivo models differ significantly. This compound is primarily utilized as an antiparkinsonian agent, particularly in the management of extrapyramidal syndromes induced by neuroleptics.[3] In contrast, scopolamine is widely used to induce cognitive deficits in animal models to study learning and memory and for the prevention of nausea and vomiting.[2] This guide provides a comparative overview of the in vivo efficacy of these two compounds, highlighting the available experimental data and methodologies.
Mechanism of Action
Both this compound and scopolamine exert their effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[1][2]
This compound is a non-selective antagonist with primary effects on M1, M2, and M3 receptors.[1] Its therapeutic efficacy in movement disorders is attributed to the blockade of M1 receptors in the central nervous system, which helps to rebalance the disrupted dopaminergic system characteristic of Parkinson's disease and other extrapyramidal syndromes.[1]
Scopolamine is also a non-selective muscarinic antagonist.[2] Its effects on memory and cognition are largely mediated through the blockade of M1 receptors in the hippocampus and cerebral cortex, which are crucial for learning and memory processes.[4][5] Scopolamine's inhibition of cholinergic signaling in these brain regions leads to impairments in spatial and contextual memory, making it a valuable tool for creating animal models of cognitive dysfunction.[2][5]
Signaling Pathways
The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events. The blockade of these pathways by this compound and scopolamine is the basis of their pharmacological effects.
In Vivo Efficacy of this compound
Preclinical in vivo efficacy data for this compound in animal models of movement disorders is notably limited in the publicly available scientific literature. However, a clinical study conducted in 1976 provides some insight into its effectiveness in humans.
Table 1: Clinical Efficacy of this compound in Neuroleptic-Induced Extrapyramidal Syndromes
| Parameter | Finding | Citation |
| Indication | Neuroleptic-induced extrapyramidal syndrome | [3] |
| Dosage | Average of 20 mg per os | [3] |
| Efficacy | - Similar activity to other synthetic antiparkinsonian drugs on akineto-hypertonia and tremor.- Better activity on akathisia and, less frequently, on abnormal dyskinetic movements due to long-term neuroleptic treatment. | [3] |
| Tolerance | Good, with no severe mental aberration or habituation reported in over 200 treated patients. | [3] |
In Vivo Efficacy of Scopolamine
Scopolamine is extensively used to induce cognitive deficits in a variety of animal models. The following tables summarize typical experimental protocols and findings.
Table 2: Scopolamine in Animal Models of Cognitive Impairment
| Animal Model | Behavioral Test | Scopolamine Dose & Route | Key Findings | Citations |
| Rat | Morris Water Maze | 0.5-1 mg/kg, i.p. | Increased escape latency and path length, indicating impaired spatial learning and memory. | [6] |
| Rat | Passive Avoidance Test | 0.5-1 mg/kg, i.p. | Decreased step-through latency, indicating impaired fear-motivated learning and memory. | [7] |
| Mouse | Y-Maze | 1 mg/kg, i.p. | Reduced spontaneous alternation, indicating impaired spatial working memory. | [7] |
| Mouse | Novel Object Recognition | 1 mg/kg, i.p. | Reduced discrimination between novel and familiar objects, indicating impaired recognition memory. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the effects of scopolamine in vivo.
Haloperidol-Induced Catalepsy in Rats (Model for Extrapyramidal Symptoms)
This model is commonly used to screen for drugs with potential efficacy against parkinsonian-like symptoms. While no studies using this compound in this model were found, it represents a relevant paradigm for its therapeutic indication.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Scopolamine - Wikipedia [en.wikipedia.org]
- 3. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Scopolamine? [synapse.patsnap.com]
- 5. Scopolamine Impairs Spatial Information Recorded With “Miniscope” Calcium Imaging in Hippocampal Place Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tropatepine and Other Anticholinergics for Researchers and Drug Development Professionals
An in-depth analysis of the performance, experimental data, and signaling pathways of Tropatepine in relation to other key anticholinergic agents.
This guide provides a comprehensive comparison of this compound with other commonly used anticholinergic drugs, such as Trihexyphenidyl and Benztropine. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data, methodologies, and the underlying molecular mechanisms.
Introduction to this compound and its Class
This compound is an anticholinergic agent primarily utilized for its ability to counteract the extrapyramidal side effects induced by neuroleptic medications and for the management of Parkinson's disease.[1] Like other drugs in its class, this compound functions as a muscarinic receptor antagonist, though comprehensive, direct comparative studies with other anticholinergics are limited. This guide aims to synthesize the available preclinical and clinical data to provide a clearer picture of its performance relative to alternatives.
Anticholinergic drugs exert their effects by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors. This action is particularly relevant in the basal ganglia, where an imbalance between dopamine and acetylcholine contributes to the motor symptoms of Parkinson's disease and drug-induced movement disorders.
Quantitative Performance Comparison
Preclinical Data: Efficacy in Animal Models
Preclinical studies in rodent models offer a standardized platform for comparing the efficacy of anticholinergic agents in counteracting neuroleptic-induced motor deficits, a key therapeutic application.
Table 1: Comparative Efficacy of Anticholinergic Drugs in a Rat Model of Haloperidol-Induced Catalepsy
| Drug | Administration Route | Dose Range | Maximum Inhibition of Catalepsy (%) | ED50 (nmol) | Reference |
| Pirenzepine (M1/M4 antagonist) | Intracerebroventricular | 3 - 300 nmol | 84 ± 5 | 5.6 | [1] |
| 4-DAMP (M1/M3 antagonist) | Intracerebroventricular | 30 - 300 nmol | 63 ± 14 | 29.5 | [1] |
| AF-DX 116 (M2/M4 antagonist) | Intracerebroventricular | 10 - 300 nmol | 30 ± 11 | Not Determined | [1] |
| Tropicamide (M4 antagonist) | Intracerebroventricular | 30 - 600 nmol | 36 ± 12 | Not Determined | [1] |
Note: Data for this compound in this specific model was not found in the searched literature.
Clinical Data: Efficacy in Human Studies
An early clinical study provides a qualitative comparison of this compound with other synthetic antiparkinsonian drugs for the treatment of neuroleptic-induced extrapyramidal syndromes.
Table 2: Qualitative Comparison of this compound with Other Synthetic Antiparkinsonian Drugs in a Clinical Study
| Symptom | This compound's Efficacy Compared to Other Anticholinergics | Reference |
| Akineto-hypertonia | Similar | [2] |
| Tremor | Similar | [2] |
| Akathisia | Better | [2] |
| Abnormal dyskinetic movements | Better (less frequently) | [2] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies employed in the key experiments.
Haloperidol-Induced Catalepsy in Rats
This widely used preclinical model assesses the potential of a drug to treat the parkinsonian-like side effects of antipsychotics.
-
Animals: Male Wistar rats.
-
Procedure:
-
Animals are administered the test anticholinergic compound (e.g., via intracerebroventricular injection) at various doses.
-
After a set period (e.g., 15 minutes), haloperidol (a dopamine D2 receptor antagonist) is administered subcutaneously to induce catalepsy.
-
Catalepsy is measured at regular intervals (e.g., every 15 minutes for 5 hours) using the bar test. The latency to move a paw from a raised bar is recorded.
-
The intensity and latency of the cataleptic response are quantified and compared between different treatment groups.
-
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 (the dose that produces 50% of the maximum effect).[1]
Muscarinic Receptor Binding Assay
This in vitro assay is crucial for determining the affinity of a drug for different muscarinic receptor subtypes.
-
Materials:
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
Cell membranes expressing specific human muscarinic receptor subtypes (M1, M2, M3, etc.).
-
Test compounds (this compound and other anticholinergics) at various concentrations.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test drug.
-
The mixture is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the drug's binding affinity for the receptor.
Signaling Pathways
The therapeutic and adverse effects of this compound and other anticholinergics are mediated by their blockade of different muscarinic receptor subtypes, each linked to distinct intracellular signaling cascades.
M1 and M3 Muscarinic Receptor Signaling Pathway (Gq/11-coupled)
M1 and M3 receptors are coupled to the Gq/11 family of G proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction and glandular secretion.
References
- 1. The potency and efficacy of anticholinergics to inhibit haloperidol-induced catalepsy in rats correlates with their rank order of affinities for the muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A new synthetic antiparkinsonian drug, this compound hydrochloride in extrapyramidal syndromes induced by neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of Tropatepine and Other Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro pharmacological profile of Tropatepine and other key muscarinic receptor antagonists. Due to a lack of publicly available, direct comparative studies on this compound and its structural analogs, this document focuses on this compound's known characteristics and contrasts them with well-established muscarinic antagonists to provide a contextual understanding of its potential in vitro behavior.
Introduction to this compound
This compound is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] It has been clinically used for its anticholinergic properties, particularly in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] Its therapeutic effects are attributed to the blockade of muscarinic receptors, which are G-protein coupled receptors involved in a wide range of physiological functions.
Muscarinic Receptor Subtypes and Signaling
There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptor subtypes.
Comparative In Vitro Data
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Antagonists
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective |
| Atropine | 1.1 | 1.8 | 1.3 | 1.0 | 1.2 | Non-selective |
| Pirenzepine | 16 | 360 | 250 | 110 | 140 | M1-selective |
| Methoctramine | 110 | 15 | 130 | 50 | 200 | M2-selective |
| Darifenacin | 11 | 54 | 4.5 | 100 | 25 | M3-selective |
| Tropicamide | 4.0 | 42 | 8.1 | 3.5 | 11 | M4-preferring |
Note: Data presented are approximate values compiled from various sources and should be considered as illustrative. Actual values may vary depending on the specific experimental conditions.
Table 2: Comparative Functional Antagonist Potencies (pA2 or pIC50) of Selected Antagonists
| Compound | M1 Functional Assay | M2 Functional Assay | M3 Functional Assay |
| This compound | Data not available | Data not available | Data not available |
| Atropine | 9.0 | 8.9 | 9.2 |
| Pirenzepine | 8.1 | 6.7 | 6.9 |
| Methoctramine | 6.9 | 8.1 | 7.2 |
| Darifenacin | 7.8 | 6.8 | 8.8 |
Note: pA2 and pIC50 values are logarithmic measures of antagonist potency. Higher values indicate greater potency. Data is illustrative and compiled from various pharmacological studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of in vitro pharmacological data. Below are standard protocols for key experiments used to characterize muscarinic receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Workflow:
Figure 2: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in an appropriate buffer and the protein concentration is determined.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) and a range of concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced cellular responses.
Workflow:
Figure 3: General workflow for a calcium mobilization functional assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest (typically M1, M3, or M5 which signal through calcium) are seeded into multi-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptors.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Data Analysis: The antagonist's effect is quantified by the inhibition of the agonist-induced calcium response. The data are plotted as the percentage of inhibition versus the logarithm of the antagonist concentration, and the IC50 value is determined by non-linear regression.
Conclusion
This guide provides a framework for understanding the in vitro pharmacology of this compound within the broader context of muscarinic receptor antagonists. While direct comparative data for this compound and its analogs is currently lacking in the public domain, the provided information on standard experimental protocols and data for other well-characterized antagonists offers a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the in vitro profile of this compound and its derivatives to better understand their structure-activity relationships and therapeutic potential.
References
- 1. Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro pharmacological profiles of long-acting muscarinic antagonists in human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Tropatepine's Mechanism: A Comparative Guide to Anticholinergic Agents in Neurological Research
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Tropatepine and other anticholinergic agents, focusing on the replication of published findings regarding their mechanism of action. This compound is a non-selective muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.
Comparative Analysis of Muscarinic Receptor Antagonists
A clinical study has indicated that this compound demonstrates similar efficacy to other synthetic antiparkinsonian drugs in managing akinesia and tremor. However, the same study suggested that this compound may be more effective in treating akathisia, a state of motor restlessness.
Quantitative Comparison of Binding Affinities and Inhibitory Concentrations
To provide a quantitative basis for comparison, the following table summarizes the available binding affinities (Ki) and inhibitory concentrations (IC50) for Trihexyphenidyl and Benztropine at muscarinic receptors and their potential for acetylcholinesterase (AChE) inhibition. Quantitative data for this compound was not available in the reviewed literature.
| Compound | Target | Value | Units | Notes |
| Benztropine | Muscarinic Receptor (M1) | 0.590 | nM | Ki value against [3H]pirenzepine binding in rat brain membranes.[5] |
| Trihexyphenidyl | Muscarinic Receptor (General) | Similar to Biperiden | - | Ki values were reported to be similar in one study.[6] |
| Synaptic Transmission Inhibition | 6.3 | µM | IC50 for inhibition of hippocampal glutamatergic and GABAergic synaptic transmissions.[7] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its alternatives involves the blockade of muscarinic acetylcholine receptors. In Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine. By blocking muscarinic receptors, these drugs reduce cholinergic signaling, helping to rebalance the system and alleviate motor symptoms.
The following diagram illustrates the simplified signaling pathway affected by these anticholinergic agents.
Some literature also suggests a potential secondary mechanism for anticholinergic drugs involving the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. However, quantitative data to support this for this compound and its common alternatives is limited.
The following diagram illustrates the logical relationship of this potential dual mechanism.
Experimental Protocols
To facilitate the replication and further investigation of the mechanisms discussed, detailed protocols for key experiments are provided below.
Muscarinic Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a test compound (like this compound) to muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine).
-
Test compound (this compound, Trihexyphenidyl, or Benztropine).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for this experimental protocol.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the potential inhibitory effect of a compound on AChE activity.
Objective: To determine the IC50 value of a test compound for AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compound.
-
Assay buffer (e.g., phosphate buffer, pH 8.0).
-
96-well microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to each well and incubate.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the concentration of the test compound that inhibits 50% of the AChE activity (IC50).[8]
The following diagram illustrates the experimental workflow for the Ellman's method.
Conclusion
This guide provides a framework for replicating and comparing the mechanisms of action of this compound and other anticholinergic agents. While a direct quantitative comparison is hampered by the lack of published binding affinity data for this compound, the provided protocols and comparative data for Trihexyphenidyl and Benztropine offer a solid foundation for further investigation. The visualization of the underlying signaling pathways and experimental workflows aims to enhance the understanding and facilitate the design of future studies in this critical area of neuropharmacology. Researchers are encouraged to utilize these methodologies to generate new data that will further elucidate the pharmacological profile of this compound and its place in the therapeutic landscape.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Benzatropine - Wikipedia [en.wikipedia.org]
- 3. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benztropine | 86-13-5 | Benchchem [benchchem.com]
- 5. bdb99.ucsd.edu [bdb99.ucsd.edu]
- 6. Amnesic effects of the anticholinergic drugs, trihexyphenidyl and biperiden: differences in binding properties to the brain muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Tropatepine for Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Assessment of Tropatepine's Muscarinic Receptor Subtype Specificity
This compound is an anticholinergic agent with known activity as a muscarinic antagonist, which has been utilized in the management of Parkinson's disease.[1][2][3] A critical aspect for any muscarinic receptor antagonist is its binding affinity and functional selectivity across the five muscarinic acetylcholine receptor subtypes (M1-M5). This selectivity profile is paramount as it dictates the therapeutic efficacy and the side-effect profile of the compound. For instance, antagonists with high affinity for the M1 receptor are investigated for potential cognitive enhancement, while M3-selective antagonists are targeted for conditions like overactive bladder. Conversely, a lack of selectivity can lead to a range of undesirable effects.
Despite a comprehensive search of scientific literature, patent databases, and chemical registries, specific quantitative data on the binding affinities (Ki values) and functional activities (IC50 values) of this compound for each of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) could not be located in publicly available resources. Such data is essential for a direct and quantitative comparison of this compound's specificity against other muscarinic antagonists.
This guide, therefore, provides a detailed framework for assessing muscarinic receptor specificity, including established experimental protocols and data presentation formats. While the specific data for this compound is absent, this document serves as a template for researchers who may have access to this data through in-house experiments or other proprietary sources. A comparative table with data for well-characterized muscarinic antagonists is included to provide context and a benchmark for comparison once this compound's profile is determined.
Comparative Analysis of Muscarinic Receptor Antagonists
To provide a benchmark for evaluating the potential specificity of this compound, the following table summarizes the binding affinities (Ki, expressed in nM) of several well-characterized muscarinic antagonists across the M1-M5 receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| Atropine | 0.25 | 1.52 | 0.33 | - | - | Non-selective[4] |
| Pirenzepine | 5.21 | - | - | - | - | M1 selective[5] |
| 4-DAMP | - | - | - | - | - | M3 selective[5] |
| Methoctramine | - | - | - | - | - | M2 selective[6] |
| Tropicamide | - | - | - | 8.0 | - | M4 preferring |
Experimental Protocols for Determining Muscarinic Receptor Specificity
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a compound at muscarinic receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are stably transfected to express a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).
-
Cells are cultured in appropriate media and harvested at 80-90% confluency.
-
Cell pellets are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
Cell membranes (containing a specific muscarinic receptor subtype) are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of the unlabeled test compound (this compound).
-
Incubations are typically carried out in a 96-well plate format at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity antagonist like atropine.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The data is analyzed using non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled receptors - M1, M3, M5)
Functional assays measure the biological response elicited by a compound upon binding to the receptor.
1. Cell Culture and Dye Loading:
-
Cells expressing the M1, M3, or M5 receptor subtype are seeded into 96-well plates.
-
After 24 hours, the culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
-
The test compound (this compound) is added to the wells at various concentrations.
-
For antagonist activity assessment, cells are pre-incubated with the test compound before the addition of a known muscarinic agonist (e.g., carbachol).
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
3. Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced response.
-
The data is fitted to a four-parameter logistic equation to determine the concentration of the antagonist that produces 50% inhibition of the maximal agonist response (IC50 value).
Visualizing Experimental Workflows and Signaling Pathways
Signaling Pathways of Muscarinic Receptor Subtypes
The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of this compound, an anticholinergic drug, on regional cerebral blood flow in patients with Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, an anticholinergic drug, on regional cerebral blood flow in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
